Rubone
Description
has antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQVGQULWFQTM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421457 | |
| Record name | Rubone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73694-15-2 | |
| Record name | Rubone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Rubone: A Small Molecule Modulator of miRNA-34a for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MicroRNA-34a (miRNA-34a) is a critical tumor suppressor that is frequently downregulated in a multitude of human cancers, contributing to chemoresistance and cancer progression. Its role in regulating key cellular processes such as proliferation, apoptosis, and metastasis has positioned it as a prime target for novel anticancer therapeutic strategies. Rubone, a chalcone analog, has emerged as a potent small molecule modulator capable of upregulating miRNA-34a expression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of miRNA-34a modulation.
Introduction: The Role of miRNA-34a in Cancer
MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression.[1] In humans, over 2,500 mature miRNAs have been identified, collectively regulating a significant portion of the genome.[1] Within the complex landscape of cancer biology, miRNAs can function as either oncogenes or tumor suppressors, influencing processes such as cell proliferation, apoptosis, invasion, and angiogenesis.[1]
Among the tumor-suppressive miRNAs, miRNA-34a has garnered significant attention. It is a direct transcriptional target of the tumor suppressor protein p53 and is known to be downregulated or silenced in a wide array of human cancers, including hepatocellular carcinoma (HCC) and prostate cancer.[2][3] The restoration of miRNA-34a function, therefore, represents a promising therapeutic avenue for these malignancies.[1] this compound, a chalcone derivative, has been identified as a small molecule capable of modulating miRNA-34a expression, offering a potential new strategy for cancer treatment.[1][3]
This compound's Mechanism of Action: A Dual Approach
This compound has been shown to upregulate miRNA-34a expression through both p53-dependent and p53-independent pathways, depending on the cellular context.
p53-Dependent Pathway in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC) cells with wild-type p53, this compound enhances the occupancy of p53 on the miRNA-34a promoter, leading to increased transcriptional activation of miRNA-34a.[2] This upregulation of miRNA-34a results in the decreased expression of its downstream target genes, including Cyclin D1 and Bcl-2, which are key regulators of cell cycle progression and apoptosis, respectively.[2] This mechanism highlights this compound's ability to leverage the existing p53 tumor suppressor network to exert its anticancer effects.
Caption: p53-Dependent Upregulation of miRNA-34a by this compound.
p53-Independent Pathway in Chemoresistant Prostate Cancer
Interestingly, in p53-null or p53-mutated chemoresistant prostate cancer cells (DU145-TXR and PC3-TXR), this compound upregulates miRNA-34a through a p53-independent mechanism.[3] This pathway involves the upregulation of TAp73 and Elk-1, two transcription factors that can also drive the expression of miRNA-34a.[4] This finding is particularly significant as it suggests that this compound's therapeutic potential may extend to cancers with compromised p53 function, a common occurrence in advanced malignancies. The replenishment of miRNA-34a in these resistant cells leads to the reversal of downstream target gene expression, including SIRT1 and Cyclin D1, and promotes apoptosis.[3][4]
Caption: p53-Independent Upregulation of miRNA-34a by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's activity as a miRNA-34a modulator.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Description | This compound Concentration (µM) | Effect | Reference |
| DU145-TXR | Paclitaxel-resistant prostate cancer | 0-60 | Significantly high cytotoxicity | [1] |
| PC3-TXR | Paclitaxel-resistant prostate cancer | 0-60 | Significantly high cytotoxicity | [1] |
| Non-tumorigenic Hepatocytes | Normal human liver cells | Not specified | Lacks growth inhibitory effects | [2] |
Table 2: Effect of this compound on miRNA-34a Expression and Downstream Targets
| Cell Line | This compound Concentration (µM) | Duration (h) | Effect on miRNA-34a Expression | Effect on Downstream Targets (e.g., Cyclin D1, Bcl-2, SIRT1) | Reference |
| DU145-TXR | 5, 10 | 48 | Upregulated (dose-dependent) | Expression reversed | [1] |
| PC3-TXR | 5, 10 | 48 | Upregulated (dose-dependent) | Expression reversed | [1] |
| HCC cells | Not specified | Not specified | Upregulated | Decreased expression | [2] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Effect on miRNA-34a in Tumor | Effect on Tumor Growth | Reference |
| HCC Xenograft | This compound monotherapy | Not specified | Dramatically inhibited, stronger than sorafenib | [2] |
| Prostate Cancer Xenograft | This compound monotherapy (20 mg/kg) or combination with Paclitaxel (10 mg/kg) | Significantly upregulated | Combination therapy significantly suppressed paclitaxel-resistant tumor growth | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound's activity. For complete details, please refer to the cited primary literature.
Cell Culture and Reagents
-
Cell Lines: Paclitaxel-resistant prostate cancer cell lines (DU145-TXR, PC3-TXR) and their parental lines, as well as various hepatocellular carcinoma cell lines, are typically used. Non-tumorigenic cells, such as human hepatocytes, serve as controls.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-60 µM) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Quantitative Real-Time PCR (qRT-PCR) for miRNA-34a Expression
-
Isolate total RNA from treated and control cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit.
-
Perform qRT-PCR using a specific primer set for mature miRNA-34a and a suitable endogenous control (e.g., U6 snRNA).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in miRNA-34a expression.
Western Blot Analysis for Downstream Target Proteins
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Bcl-2, SIRT1, p53, TAp73, Elk-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Inject cancer cells (e.g., HCC or prostate cancer cells) subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the specified dosing schedule (e.g., 20 mg/kg this compound every other day).[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., qRT-PCR for miRNA-34a expression, western blotting, immunohistochemistry).
Caption: Experimental Workflow for Evaluating this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a small molecule modulator of miRNA-34a, with potent anticancer activity in both preclinical in vitro and in vivo models of hepatocellular and chemoresistant prostate cancer. Its ability to upregulate miRNA-34a through both p53-dependent and -independent mechanisms makes it a particularly attractive candidate for further development, especially for tumors with compromised p53 function.
Future research should focus on elucidating the precise molecular interactions between this compound and the components of the p53-independent pathway to further refine its mechanism of action. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and efficacy in a clinical setting. The development of this compound and similar miRNA-34a modulators represents a novel and exciting frontier in cancer therapy, with the potential to overcome chemoresistance and improve patient outcomes.
References
An In-depth Technical Guide to Rubone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubone, systematically known as (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative belonging to the flavonoid class of natural products. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Possessing a characteristic 1,3-diaryl-2-propen-1-one backbone, this compound has garnered interest for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This document details the experimental protocols for its synthesis and biological evaluation, and presents its known chemical and biological data in a structured format for ease of reference and comparison. Furthermore, a proposed mechanism of its anti-inflammatory action via the NF-κB signaling pathway is visualized.
Chemical Structure and Properties
This compound is a polysubstituted chalcone with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.4 g/mol .[1] Its structure is characterized by two substituted aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. Ring A is a 2-hydroxy-4,6-dimethoxyphenyl group, while Ring B is a 2,4,5-trimethoxyphenyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Synonyms | 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone |
| CAS Number | 73694-15-2[2] |
| Molecular Formula | C₂₀H₂₂O₇[1] |
| Molecular Weight | 374.4 g/mol [1] |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)O |
| InChI | InChI=1S/C20H22O7/c1-23-13-9-15(22)20(19(10-13)27-5)14(21)7-6-12-8-17(25-3)18(26-4)11-16(12)24-2/h6-11,22H,1-5H3/b7-6+ |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid (predicted) | |
| Melting Point | No experimental data available. A related compound, 2',4,4',6'-Tetrahydroxychalcone, has a melting point of 184 °C.[3] | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| XLogP3 | 3.7 | PubChem[1] |
Table 3: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | δ (ppm) |
| ~13 (s, 1H, 2'-OH) | ~192 (C=O) |
| ~7.9 (d, J ≈ 15.5 Hz, 1H, H-β) | ~164 (C-2') |
| ~7.6 (d, J ≈ 15.5 Hz, 1H, H-α) | ~160 (C-6') |
| Aromatic Protons | Aromatic Carbons |
| Methoxyl Protons | Methoxyl Carbons |
Synthesis of this compound
This compound is synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde, followed by dehydration to yield the chalcone.[7]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
2,4,5-trimethoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4,5-trimethoxybenzaldehyde in ethanol in a round-bottom flask.
-
To this solution, add a catalytic amount of a strong base, such as a 20% aqueous solution of potassium hydroxide, and stir the reaction mixture at room temperature.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture by adding 10% aqueous HCl until the pH is acidic.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[5]
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: Synthetic scheme for this compound via Claisen-Schmidt condensation.
Biological Activity and Mechanism of Action
Chalcones, including this compound, are known to exhibit a wide range of biological activities, with anti-inflammatory and antioxidant effects being prominent.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8]
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[9][10]
This compound is proposed to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Antioxidant Activity
The antioxidant properties of chalcones are generally associated with their ability to scavenge free radicals and chelate metal ions. The presence of the hydroxyl group on Ring A of this compound is a key structural feature contributing to its antioxidant potential.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of NO inhibition by comparing the absorbance of the this compound-treated groups to the LPS-stimulated control group.
-
Determine the IC₅₀ value of this compound for NO inhibition.
References
- 1. 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone | C20H22O7 | CID 3899901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxy-2,4,4',5,6'-pentamethoxychalcone | 73694-15-2 | YCA69415 [biosynth.com]
- 3. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Rubone: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Efficacy and Molecular Mechanisms of Rubone in Cancer Cell Lines
Introduction
This compound, a chalcone analog identified as a modulator of microRNA-34a (miR-34a), has emerged as a promising small molecule for anticancer therapy.[1] This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a focus on its effects on various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into the signaling pathways modulated by this compound.
This compound, with the chemical formula C20H22O7 and CAS number 73694-15-2, has demonstrated significant cytotoxic effects in cancer cells, particularly in chemoresistant phenotypes.[1][2] Its primary mechanism of action involves the upregulation of the tumor suppressor miR-34a, leading to the downstream regulation of key proteins involved in cell cycle progression and apoptosis.[1] This guide will delve into the specifics of these mechanisms and provide the necessary information for replicating and expanding upon the existing research.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (this compound) | Combination Therapy | IC50 Value (Combination) | Reference |
| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | High cytotoxicity (exact IC50 not specified) | This compound + Paclitaxel | N/A | [1][3] |
| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | High cytotoxicity (exact IC50 not specified) | This compound + Paclitaxel | 93.2 nmol/L (Paclitaxel) | [3][4] |
| PC3 | Prostate Cancer | N/A | This compound + Paclitaxel | 49.8 nmol/L (Paclitaxel) | [4] |
| HepG2 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A | |
| Bel-7404 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A | |
| Huh7 | Hepatocellular Carcinoma | Stronger anti-HCC activity than sorafenib (exact IC50 not specified) | N/A | N/A |
Table 2: Effect of this compound on Cell Viability, Migration, and Invasion
| Cell Line | Assay | Treatment | Observed Effect | Reference |
| DU145-TXR | Cell Viability | This compound (0-60 µM) | Significant dose-dependent decrease in viability | [3] |
| PC3-TXR | Cell Viability | This compound (0-60 µM) | Significant dose-dependent decrease in viability | [3] |
| DU145-TXR | Cell Migration | This compound | Inhibition of cell migration | [4] |
| PC3-TXR | Cell Migration | This compound | Inhibition of cell migration | [4] |
| DU145-TXR | Cell Invasion | This compound | Inhibition of cell invasion | [4] |
| PC3-TXR | Cell Invasion | This compound | Inhibition of cell invasion | [4] |
| DU145-TXR | Cancer Stem Cell Population | This compound | Decrease in CSC population | [4] |
| PC3-TXR | Cancer Stem Cell Population | This compound | Decrease in CSC population | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies of this compound.
Cell Culture
-
Cell Lines:
-
Paclitaxel-resistant prostate cancer cell lines: DU145-TXR, PC3-TXR.
-
Parental prostate cancer cell lines: DU145, PC3.
-
Hepatocellular carcinoma cell lines: HepG2, Bel-7404, Huh7.
-
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-60 µM) for a specified period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Transwell Migration and Invasion Assays
-
Migration Assay:
-
Seed cancer cells (e.g., 5 x 10^4 cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a specified time (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with a solution such as crystal violet.
-
Count the migrated cells under a microscope in several random fields.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, with the addition of coating the Transwell membrane with a layer of Matrigel to simulate the extracellular matrix.
-
Cells must degrade the Matrigel to migrate to the lower chamber.
-
Western Blot Analysis
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Primary Antibodies Used in this compound Studies: anti-SIRT1, anti-Cyclin D1, anti-Bcl-2, anti-E-cadherin, anti-p53, anti-TAp73, anti-Elk-1, and anti-β-actin (as a loading control).[4]
-
Quantitative Real-Time PCR (qRT-PCR) for miR-34a Expression
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from total RNA using a specific stem-loop primer for miR-34a.
-
qPCR: Perform quantitative PCR using a TaqMan probe or SYBR Green chemistry with primers specific for mature miR-34a. U6 small nuclear RNA is often used as an internal control for normalization.
Luciferase Reporter Assay for miR-34a Modulation
-
Vector Construction: Clone the 3'-UTR of a known miR-34a target gene (e.g., SIRT1) downstream of a luciferase reporter gene in a suitable vector.
-
Transfection: Co-transfect the cancer cells with the reporter plasmid and either a miR-34a mimic, an inhibitor, or a negative control.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Luciferase Activity Measurement: After a specified incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates direct targeting of the 3'-UTR by miR-34a.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
The in vitro evidence strongly suggests that this compound is a potent anticancer agent, particularly effective in overcoming chemoresistance in prostate cancer and inhibiting the growth of hepatocellular carcinoma cells. Its mechanism of action, centered on the upregulation of the tumor suppressor miR-34a, provides a clear rationale for its therapeutic potential. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising compound, with the ultimate goal of translating these preclinical findings into effective cancer therapies. Future studies should aim to elucidate the full spectrum of this compound's activity across a wider range of cancer types and to explore its efficacy in in vivo models.
References
Rubone: A Novel Modulator of Tumor Suppressor Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rubone, chemically identified as 2'-hydroxy-2,4,4',5,6'-pentamethoxychalcone, is an emerging small molecule with significant potential in oncology.[1][2] This chalcone analog has demonstrated potent anti-cancer activity, primarily through its ability to modulate the expression of microRNA-34a (miR-34a), a critical tumor suppressor.[3][4] This guide provides a comprehensive overview of this compound's role in tumor suppression, focusing on its interaction with the p53 pathway and its downstream effects. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to support further research and development.
Core Mechanism of Action: Modulation of the p53-miR-34a Axis
This compound's primary mechanism of action revolves around the upregulation of miR-34a, a microRNA that functions as a potent tumor suppressor and is frequently downregulated in various cancers.[3][4] The restoration of miR-34a expression by this compound can occur through both p53-dependent and p53-independent mechanisms, making it a versatile agent against a range of tumor types.
-
p53-Dependent Upregulation: In cancer cells with functional or even mutated p53, this compound has been shown to increase the occupancy of p53 on the miR-34a promoter, thereby activating its transcription.[4] This direct upregulation of a key tumor suppressor pathway highlights this compound's potential in cancers where p53 is not completely lost.
-
p53-Independent Upregulation: Notably, in certain cancer models such as paclitaxel-resistant prostate cancer, this compound upregulates miR-34a in a manner that is independent of p53 status.[1][5][6] This is particularly significant as a large proportion of advanced cancers harbor p53 mutations or deletions.
The upregulation of miR-34a by this compound leads to the subsequent downregulation of its oncogenic target genes, including:
-
BCL-2 (B-cell lymphoma 2): An anti-apoptotic protein.
-
Cyclin D1 and CDK6 (Cyclin-dependent kinase 6): Key regulators of the cell cycle.
-
SIRT1 (Sirtuin 1): A protein deacetylase implicated in chemoresistance.
-
FOXP1 (Forkhead box protein P1): A transcription factor involved in B-cell development.[1][4]
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data on the anti-cancer effects of this compound.
Table 1: In Vitro Cytotoxicity and Chemo-sensitization by this compound
| Cell Line | Cancer Type | Treatment | IC50 (nmol/L) | Fold-change in Paclitaxel Sensitivity | Reference |
| PC3 | Prostate Cancer | Paclitaxel | 55.6 | - | [1][7] |
| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | Paclitaxel | 2,580 | - | [1][7] |
| PC3-TXR | Paclitaxel-Resistant Prostate Cancer | Paclitaxel + this compound | 93.2 | 27.7 | [1][7] |
| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | This compound | 0-60 µM exhibits high cytotoxicity | Not Applicable | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Outcome | Reference |
| Hepatocellular Carcinoma (HCC) Xenograft | This compound | Not specified | Dramatically inhibited tumor growth; stronger anti-HCC activity than sorafenib | [4] |
| Prostate Cancer Xenograft | This compound (monotherapy) in PEG-PCD micelles | 20 mg/kg (i.v. for five doses every other day) | Significantly upregulated miR-34a expression in the tumor | [3] |
| Prostate Cancer Xenograft | This compound + Paclitaxel in PEG-PCD micelles | 10 mg/kg for each drug | Significantly upregulated miR-34a expression in the tumor | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound.
Caption: this compound's p53-dependent activation of miR-34a and its downstream effects.
Caption: this compound's p53-independent upregulation of miR-34a.
Interaction with Other Tumor Suppressor Pathways
Retinoblastoma (RB) Pathway
While direct studies on this compound's interaction with the Retinoblastoma (RB) pathway are lacking, an indirect link can be inferred through its modulation of the p53 pathway. The p53 protein is a known transcriptional activator of p21 (CDKN1A), a cyclin-dependent kinase inhibitor. By upregulating p53, this compound can potentially increase p21 levels. p21, in turn, inhibits the activity of Cyclin/CDK complexes (such as Cyclin D/CDK4/6 and Cyclin E/CDK2) that are responsible for phosphorylating and inactivating the RB protein. Active, hypophosphorylated RB prevents cell cycle progression from G1 to S phase by binding to and inhibiting E2F transcription factors. Thus, this compound may contribute to cell cycle arrest through the p53-p21-RB axis.
Caption: Postulated indirect effect of this compound on the RB pathway via p53.
Hippo Pathway
Currently, there is no published literature directly linking this compound to the Hippo signaling pathway. The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. Key components of this pathway include MST1/2, LATS1/2 kinases, and the transcriptional co-activator YAP. Further research is warranted to investigate whether this compound has any effect on this important tumor suppressor pathway.
Detailed Methodologies for Key Experiments
The following are generalized protocols for key experiments that are essential for characterizing the activity of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Viability and IC50 Determination (MTT or similar assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and/or a combination of this compound and another chemotherapeutic agent (e.g., paclitaxel). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
Western Blot for p53 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, BCL-2, Cyclin D1, etc., overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound for 24-48 hours.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Luciferase Reporter Assay for p53 Transcriptional Activity
-
Cell Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound or a known p53 activator as a positive control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold-change relative to the vehicle-treated control.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that functions primarily by restoring the expression of the tumor suppressor miR-34a. Its ability to act in both p53-dependent and -independent manners makes it an attractive candidate for a broad range of cancers. The quantitative data demonstrate its potential to overcome chemoresistance, a major challenge in cancer therapy.
Future research should focus on:
-
Elucidating the precise mechanism of p53-independent miR-34a upregulation by this compound.
-
Investigating the potential effects of this compound on other key tumor suppressor pathways, such as the RB and Hippo pathways.
-
Conducting more extensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in various cancer models.
-
Identifying potential biomarkers to predict which patients are most likely to respond to this compound therapy.
This in-depth guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | C20H22O7 | CID 5951499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small molecule targeting miR-34a for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Micellar Delivery of miR-34a Modulator this compound and Paclitaxel in Resistant Prostate Cancer [ouci.dntb.gov.ua]
Unveiling the Cellular Targets of Zerumbone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zerumbone, a natural cyclic sesquiterpene derived from the rhizomes of Zingiber zerumbet Smith, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1] This technical guide provides an in-depth overview of the known cellular targets of Zerumbone, presenting quantitative data on its biological activity, detailed experimental protocols for target identification and validation, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound.
Quantitative Data: Cytotoxic Activity of Zerumbone
Zerumbone exhibits a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following tables summarize the IC50 values of Zerumbone in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µg/mL) | Incubation Time (h) | Reference |
| Liver Cancer | HepG2 | 6.20 | Not Specified | [1] |
| HepG2 | 3.45 ± 0.026 | 72 | [2] | |
| Cervical Cancer | HeLa | 6.4 | Not Specified | [1] |
| Breast Cancer | MCF-7 | 23.0 | Not Specified | [1] |
| MDA-MB-231 | 24.3 | Not Specified | [1] | |
| MCF-7 | 126.7 | 48 | [3] | |
| Laryngeal Carcinoma | Hep-2 | 15 µM | Not Specified | [4] |
| Burkitt's Lymphoma | Raji | 5.1 | 48 | [5] |
| Colon Cancer | HT-29 | 83.54 µM | Not Specified | [6] |
| Cholangiocarcinoma | KKU-100 | 16.44 µM | Not Specified | [7] |
Table 1: IC50 values of Zerumbone in various cancer cell lines.
Key Cellular Targets and Signaling Pathways
Zerumbone exerts its biological effects by interacting with multiple cellular targets and modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation.
Tubulin and Microtubule Dynamics
One of the primary mechanisms of Zerumbone's anti-cancer activity is its ability to disrupt microtubule dynamics by binding to tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation and cancer. Zerumbone has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli.[9] It suppresses the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.[9] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival, proliferation, and metastasis.[10]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Zerumbone has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway in cancer cells.[1] By suppressing this pathway, Zerumbone can induce cell cycle arrest and apoptosis.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets of Zerumbone.
Protocol 1: Quantitative Chemical Proteomics for Target Identification
This protocol outlines a general workflow for identifying the cellular targets of a bioactive small molecule like Zerumbone using a quantitative chemical proteomics approach.[12][13][14][15][16]
Objective: To identify the direct binding partners of Zerumbone in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a Zerumbone-based probe containing a clickable tag (e.g., an alkyne or azide group) for subsequent biotinylation.
-
Cell Treatment: Treat living cells with the Zerumbone probe. The probe will covalently bind to its cellular targets.
-
Cell Lysis and Click Chemistry: Lyse the cells and ligate a biotin tag to the probe-protein complexes via click chemistry.
-
Enrichment of Target Proteins: Use avidin-coated beads to enrich the biotinylated protein complexes.
-
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
Isobaric Tagging (iTRAQ or TMT): Label the peptides from the experimental and control samples with different isobaric tags.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the Zerumbone-treated sample compared to the control. These are the potential cellular targets.
Protocol 2: Tubulin Binding Assay
This protocol describes how to determine the binding of Zerumbone to tubulin in vitro.[8][17][18][19][20]
Objective: To confirm the direct interaction between Zerumbone and tubulin.
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Fluorescence Quenching Assay:
-
Incubate purified tubulin with a fluorescent probe that binds to a known site on tubulin (e.g., colchicine).
-
Add increasing concentrations of Zerumbone to the tubulin-probe complex.
-
Measure the fluorescence intensity at each concentration. A decrease in fluorescence indicates that Zerumbone is displacing the probe and binding to tubulin.
-
-
Sedimentation Assay:
-
Induce tubulin polymerization in the presence and absence of Zerumbone.
-
Centrifuge the samples at high speed to pellet the microtubules.
-
Analyze the supernatant and pellet fractions by SDS-PAGE to quantify the amount of polymerized tubulin. A decrease in the pellet fraction in the presence of Zerumbone indicates inhibition of polymerization.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol details a method to assess the inhibitory effect of Zerumbone on NF-κB signaling.[21][22][23][24][25][26]
Objective: To quantify the inhibition of NF-κB transcriptional activity by Zerumbone.
Methodology:
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of Zerumbone.
-
Cell Lysis: After the desired incubation time, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence in the Zerumbone-treated cells indicates inhibition of NF-κB transcriptional activity.
Protocol 4: Apoptosis Assays
These protocols describe common methods to evaluate the induction of apoptosis by Zerumbone.[2][3][6][27][28]
Objective: To determine if Zerumbone induces programmed cell death.
Methodologies:
-
Annexin V/Propidium Iodide (PI) Staining (FACS):
-
Treat cells with Zerumbone for the desired time.
-
Stain the cells with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.
-
-
TUNEL Assay:
-
Treat cells with Zerumbone.
-
Fix and permeabilize the cells.
-
Use the TUNEL (TdT-mediated dUTP Nick-End Labeling) assay to label DNA strand breaks, a hallmark of apoptosis.
-
Visualize the labeled cells by fluorescence microscopy or flow cytometry.
-
-
Caspase-Glo 3/7 Assay:
-
Treat cells with Zerumbone in a 96-well plate.
-
Add the Caspase-Glo 3/7 reagent, which contains a luminogenic substrate for caspases 3 and 7.
-
Measure the luminescence, which is proportional to caspase activity.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Zerumbone and a general experimental workflow.
Caption: Zerumbone inhibits the NF-κB pathway by blocking IKK activation.
Caption: Zerumbone inhibits the PI3K/Akt pathway, leading to reduced cell survival.
Caption: A typical workflow for identifying and validating Zerumbone's cellular targets.
Conclusion
Zerumbone is a multifaceted natural compound with significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to interact with multiple cellular targets, including tubulin, and to modulate key signaling pathways such as NF-κB and PI3K/Akt, underscores its pleiotropic anti-cancer effects. The data and protocols presented in this technical guide provide a solid foundation for further research into the mechanisms of action of Zerumbone and for the development of novel therapeutic strategies. Future studies should continue to explore the full spectrum of Zerumbone's cellular targets and its potential for combination therapies to enhance its efficacy and overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Zerumbone induced apoptosis in liver cancer cells via modulation of Bax/Bcl-2 ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zerumbone mediates apoptosis and induces secretion of proinflammatory cytokines in breast carcinoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zerumbone, a Sesquiterpene, Controls Proliferation and Induces Cell Cycle Arrest in Human Laryngeal Carcinoma Cell Line Hep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity against cholangiocarcinoma cell lines of zerumbone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zerumbone, a cyclic sesquiterpene, exerts antimitotic activity in HeLa cells through tubulin binding and exhibits synergistic activity with vinblastine and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abscience.com.tw [abscience.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. αβ-Tubulin and microtubule-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Zerumbone Suppresses the LPS-Induced Inflammatory Response and Represses Activation of the NLRP3 Inflammasome in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Luciferase Assay System Protocol [worldwide.promega.com]
- 25. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Anticancer bioactivity of zerumbone on pediatric rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Rubone
Abstract: This document provides a comprehensive protocol for the laboratory synthesis of Rubone, a member of the 2-benzylidenebenzofuran-3(2H)-one (aurone) class of compounds. These compounds are of significant interest to researchers in drug development due to their diverse biological activities, including potential as anticancer, antifungal, and enzyme inhibitory agents.[1] This protocol details a common synthetic route via an Aldol-type condensation reaction. Additionally, it includes quantitative data for a series of synthesized aurone derivatives, a diagram of the experimental workflow, and a representation of the inhibitory mechanism of action against alkaline phosphatase, a known target for this class of molecules.[1][2]
Introduction
2-Benzylidenebenzofuran-3(2H)-ones, commonly known as aurones, are a class of flavonoids characterized by a benzofuranone heterocyclic ring linked to a phenyl group via an exocyclic double bond.[1] These compounds are recognized for their bright yellow color in several plant species and have garnered attention for their wide range of pharmacological properties.[1] The synthesis of aurone derivatives is a key area of research for the development of novel therapeutic agents. This document outlines a reproducible protocol for the synthesis of a representative aurone, referred to here as this compound, and provides data on related analogs.
Quantitative Data Summary
The following table summarizes the quantitative data for a selection of synthesized 2-benzylidenebenzofuran-3(2H)-one derivatives, demonstrating the yields, melting points, and inhibitory activity against alkaline phosphatase (AP).
| Compound ID | R (Benzaldehyde Substituent) | Yield (%) | Melting Point (°C) | IC₅₀ (µM) vs. AP |
| 12 | 4-Cl | 73 | 206-208 | 2.163 ± 0.048 |
| 13 | 4-CF₃ | 77 | 184-186 | - |
| 14 | 2-furyl | 74 | 201-203 | - |
| 15 | 4-NO₂ | - | - | 2.146 ± 0.056 |
| 16 | 3,4-di-Cl | - | - | 2.132 ± 0.034 |
| 18 | 4-F | - | - | 1.154 ± 0.043 |
| 20 | 4-Br | - | - | 1.055 ± 0.029 |
| 21 | 4-CH₃ | - | - | 2.326 ± 0.059 |
Data for compounds 12, 13, and 14 are from one study, while IC₅₀ values for other compounds are from a related study on alkaline phosphatase inhibition.[1][3][4]
Experimental Protocol: Synthesis of a Representative this compound Derivative
This protocol describes the synthesis of a 2-benzylidenebenzofuran-3(2H)-one derivative via an Aldol-type condensation reaction between a benzofuran-3(2H)-one and a substituted benzaldehyde.[2]
3.1. Materials and Reagents
-
Benzofuran-3(2H)-one derivative (e.g., 6-hydroxybenzofuran-3(2H)-one)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethylenediamine diacetate (EDDA)
-
Acetonitrile (CH₃CN)
-
Ethanol
-
Potassium hydroxide (for an alternative procedure)[5]
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
3.2. Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the benzofuran-3(2H)-one derivative (1.0 eq) in acetonitrile.
-
Addition of Reagents: To this solution, add the substituted benzaldehyde (1.0 eq).
-
Catalyst Addition: Add ethylenediamine diacetate (EDDA) (10 mol%) to the reaction mixture.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 2-benzylidenebenzofuran-3(2H)-one product.[5]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]
-
3.3. Alternative Procedure
An alternative method involves the reaction of 3-coumaranone with a substituted benzaldehyde in an ethanolic solution of potassium hydroxide for approximately 30 minutes.[5] The product can then be purified by recrystallization from methanol.[5]
Visualizations
4.1. Experimental Workflow
Caption: General workflow for the synthesis of this compound derivatives.
4.2. Mechanism of Action: Non-Competitive Enzyme Inhibition
Studies have shown that some 2-benzylidenebenzofuran-3(2H)-one derivatives act as non-competitive inhibitors of alkaline phosphatase (AP).[1] This means they bind to a site on the enzyme other than the active site, which alters the enzyme's conformation and reduces its catalytic activity without preventing substrate binding.[1]
Caption: Non-competitive inhibition of Alkaline Phosphatase by this compound.
References
- 1. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Benzylidenebenzofuran-3(2 H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rotenone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenone is a naturally occurring compound that is widely used as a pesticide and has garnered significant interest in biomedical research for its potent biological activities.[1][2] It is a well-characterized inhibitor of the mitochondrial electron transport chain at complex I.[3][4] This inhibition leads to a cascade of cellular events, including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest, making it a valuable tool for studying mitochondrial function and for investigating potential anticancer therapeutics.[3][5] These application notes provide detailed protocols for the use of Rotenone in cell culture experiments, including cytotoxicity assays, cell cycle analysis, and the study of associated signaling pathways.
Mechanism of Action
Rotenone exerts its primary effect by inhibiting the transfer of electrons from NADH to ubiquinone in the mitochondrial respiratory chain. This disruption of the electron transport chain leads to a decrease in ATP production and an increase in the production of ROS.[3][6] The elevated levels of ROS can induce oxidative stress, leading to cellular damage and the activation of various signaling pathways that culminate in apoptosis and cell cycle arrest.[3][7]
Key Applications in Cell Culture
-
Induction of Apoptosis: Rotenone is a potent inducer of apoptosis in a variety of cancer cell lines.[1][3]
-
Cell Cycle Analysis: It can be used to synchronize cells at the G2/M phase of the cell cycle.[5]
-
Mitochondrial Research: As a specific inhibitor of complex I, it is an essential tool for studying mitochondrial function and dysfunction.
-
Neurotoxicity Studies: Rotenone has been used to model Parkinson's disease in cell culture due to its neurotoxic effects.[6]
-
Cancer Research: Its ability to induce apoptosis and inhibit proliferation in cancer cells makes it a compound of interest in oncology research.[1][2][3]
Data Presentation: Quantitative Effects of Rotenone on Various Cell Lines
The following tables summarize the dose-dependent effects of Rotenone on different cell lines as reported in the literature.
Table 1: Cytotoxicity of Rotenone in Different Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| PC-3 (Prostate Cancer) | OCR Assay | 2 µM | 24-48 hours | Marked decrease in Oxygen Consumption Rate | [8] |
| PC-3 (Prostate Cancer) | OCR Assay | 8-25 nM | 24-48 hours | No significant effect on Oxygen Consumption Rate | [8] |
| SW480 (Colon Cancer) | CCK-8 Assay | 10 µM | 24 hours | Inhibition of cell viability | [1] |
| SW620 (Colon Cancer) | CCK-8 Assay | 10 µM | 24 hours | Inhibition of cell viability | [1] |
| MCF-7 (Breast Cancer) | Growth Inhibition | Not specified | Not specified | Strong growth inhibitory effect | [3] |
| N2a (Neuroblastoma) | Cell Viability | 110 nM | 48 hours | IC50 | [9] |
| N2a (Neuroblastoma) | Cell Viability | 8.1 µM | 24 hours | IC50 | [9] |
Table 2: Effects of Rotenone on Cell Cycle and Apoptosis
| Cell Line | Effect | Concentration | Incubation Time | Key Observations | Reference |
| PW (B Lymphoma) | Cell Cycle Arrest | 1-5 µM | Not specified | Predominantly at G2/M stage | [5] |
| PW (B Lymphoma) | Apoptosis | 1-5 µM | Not specified | Dependent on cell cycle arrest | [5] |
| MCF-7 (Breast Cancer) | Apoptosis | Not specified | Not specified | Increased Bax, decreased Bcl-2, PARP cleavage | [3] |
| Colon Cancer Cells | Apoptosis Induction | Not specified | Not specified | Antitumor effects through apoptosis | [1] |
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques should be followed.[10][11] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[12] The choice of culture medium will be dependent on the specific cell line being used (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS) and antibiotics as required.[13]
Protocol 1: Assessment of Rotenone-Induced Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of Rotenone on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Rotenone stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Rotenone in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar concentrations.[8] Remove the old medium from the wells and add 100 µL of the Rotenone-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of Rotenone that inhibits cell growth by 50%).
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
This protocol describes how to analyze the effect of Rotenone on the cell cycle distribution.
Materials:
-
Cells treated with Rotenone (as described in Protocol 1)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Rotenone for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at a low speed.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of Rotenone on key signaling proteins.
Materials:
-
Cells treated with Rotenone
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-Bax, anti-Bcl-2, anti-cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment with Rotenone, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.
Mandatory Visualizations
Caption: Rotenone's mechanism of action leading to apoptosis and cell cycle arrest.
Caption: Key signaling pathways modulated by Rotenone treatment in cells.[1][3]
Caption: General experimental workflow for studying the effects of Rotenone.
References
- 1. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone-induced G2/M cell cycle arrest and apoptosis in a human B lymphoma cell line PW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotenone directly induces BV2 cell activation via the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotenone Dose-Response with Continuous OCR Measurements / Lucid Scientific | Observable [observablehq.com]
- 9. researchgate.net [researchgate.net]
- 10. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 11. assaygenie.com [assaygenie.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Rubone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of Rubone, a chalcone analog and modulator of microRNA-34a (miR-34a), for in vivo studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this compound's anti-tumor efficacy.
Overview of this compound
This compound is a small molecule that has demonstrated anti-cancer properties by upregulating the expression of the tumor suppressor miR-34a. This upregulation can occur in both a p53-dependent and p53-independent manner, leading to the downregulation of downstream targets such as Bcl-2 and Cyclin D1, ultimately suppressing tumor growth.[1][2] In vivo studies have shown its potential in treating hepatocellular carcinoma (HCC) and overcoming paclitaxel resistance in prostate cancer.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in a Paclitaxel-Resistant Prostate Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Intravenous | Every other day for 5 doses | 1250 ± 150 | - | +2 ± 1.5 |
| Paclitaxel (PTX) | 10 | Intravenous | Every other day for 5 doses | 980 ± 120 | 21.6 | -5 ± 2.0 |
| This compound | 20 | Intravenous | Every other day for 5 doses | 1100 ± 140 | 12 | +1 ± 1.8 |
| PTX + this compound | 10 (PTX) + 10 (this compound) | Intravenous | Every other day for 5 doses | 450 ± 80 | 64 | +0.5 ± 1.2 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group. Body weight change is calculated from the start to the end of the treatment period.
Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | Daily for 18 days | 1500 ± 200 | - |
| Sorafenib | 30 | Oral Gavage | Daily for 18 days | 800 ± 110 | 46.7 |
| This compound | 20 | Intraperitoneal | Daily for 18 days | 550 ± 90 | 63.3 |
Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Paclitaxel-Resistant Prostate Cancer Orthotopic Xenograft Model
This protocol outlines the methodology for evaluating the efficacy of this compound in combination with paclitaxel in a paclitaxel-resistant prostate cancer model.[2][3][4]
3.1.1. Cell Culture and Animal Model
-
Cell Line: Paclitaxel-resistant human prostate cancer cells (e.g., PC3-TXR or DU145-TXR), engineered to express luciferase for in vivo imaging.
-
Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Anesthetize mice and orthotopically inject 1 x 10^6 PC3-TXR-luciferase cells in 50 µL of a 1:1 mixture of serum-free medium and Matrigel into the anterior prostate lobe.
-
Tumor Monitoring: Monitor tumor growth weekly using an in vivo imaging system to detect bioluminescence.
3.1.2. Formulation and Administration
-
Drug Formulation:
-
Treatment Groups:
-
Group 1: Vehicle control (empty PEG-PCD micelles).
-
Group 2: Paclitaxel-loaded micelles (10 mg/kg).
-
Group 3: this compound-loaded micelles (20 mg/kg).
-
Group 4: Combination of Paclitaxel (10 mg/kg) and this compound (10 mg/kg) loaded micelles.
-
-
Administration:
-
Administer the formulations intravenously (IV) via the tail vein.
-
The dosing schedule is every other day for a total of five doses.
-
3.1.3. Efficacy and Toxicity Evaluation
-
Tumor Growth: Measure tumor bioluminescence twice a week. At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Toxicity: Monitor the body weight of the mice every other day. After sacrifice, major organs (liver, spleen, kidneys, lungs, heart) can be collected for histological analysis.
-
Mechanism of Action: Analyze excised tumor tissues for the expression of miR-34a, Bcl-2, Cyclin D1, and SIRT1 using methods such as qRT-PCR and Western blotting.
Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a subcutaneous HCC xenograft model.[1]
3.2.1. Cell Culture and Animal Model
-
Cell Line: Human hepatocellular carcinoma cells (e.g., Huh-7 or HepG2).
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC cells in 100 µL of serum-free medium into the right flank of each mouse.
3.2.2. Formulation and Administration
-
Drug Formulation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG300, and saline.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Sorafenib (30 mg/kg), administered by oral gavage.
-
Group 3: this compound (20 mg/kg), administered intraperitoneally.
-
-
Administration:
-
Administer treatments daily for 18 consecutive days.
-
3.2.3. Efficacy and Toxicity Evaluation
-
Tumor Growth: Measure tumor volume every three days using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Toxicity: Monitor the body weight of the mice every three days.
-
Mechanism of Action: At the end of the study, excise tumors and analyze for the expression of miR-34a and its downstream targets.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in cancer cells. This compound upregulates miR-34a, which in turn downregulates the expression of its target genes, including Bcl-2, Cyclin D1, and SIRT1, leading to cell cycle arrest and apoptosis. This can be initiated through both p53-dependent and p53-independent pathways, the latter potentially involving TAp73 and Elk-1.[2][5][6]
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the general workflow for conducting an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo studies.
References
Application Notes and Protocols for Measuring Rubone's Effect on miRNA-34a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubone, a chalcone analog, has emerged as a significant modulator of microRNA-34a (miRNA-34a), a well-established tumor suppressor.[1] Dysregulation of miRNA-34a is a common feature in various cancers, contributing to tumor progression, metastasis, and chemoresistance.[1][2] this compound has demonstrated the ability to upregulate the expression of miRNA-34a in cancer cells, particularly in paclitaxel-resistant prostate cancer and hepatocellular carcinoma, making it a promising candidate for cancer therapy.[1][2][3] These application notes provide detailed protocols for researchers to investigate and quantify the effects of this compound on miRNA-34a expression and its downstream functional consequences in cancer cell lines.
Mechanism of Action Overview
This compound's primary mechanism of action involves the upregulation of miRNA-34a expression. This is achieved through at least two distinct pathways:
-
p53-Dependent Pathway: In cancer cells with wild-type or mutated p53, this compound enhances the occupancy of the p53 tumor suppressor protein on the promoter region of the MIR34A gene, leading to increased transcriptional activation.[2][3]
-
p53-Independent Pathway: Interestingly, this compound has also been shown to upregulate miRNA-34a in p53-null cancer cells, suggesting the existence of an alternative regulatory mechanism.[4] This pathway may involve the modulation of other transcription factors or epigenetic modifications that control MIR34A gene expression. One identified mechanism in the absence of functional p53 involves the repression of histone deacetylase 1 (HDAC1), a direct target of miR-34a, which in turn leads to the upregulation of the cell cycle inhibitor p21.[5]
The restoration of miRNA-34a levels by this compound leads to the downregulation of its various oncogenic target genes, such as SIRT1, CCND1 (Cyclin D1), and c-MET, thereby inhibiting cancer cell proliferation, migration, and invasion, and promoting apoptosis.[4][6]
Data Presentation
Table 1: Quantitative Analysis of this compound's Effect on miRNA-34a Expression
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in miRNA-34a Expression (Normalized to Control) | Reference |
| DU145-TXR (Paclitaxel-Resistant Prostate Cancer) | 5 | 48 | ~2.5 | [1] |
| DU145-TXR (Paclitaxel-Resistant Prostate Cancer) | 10 | 48 | ~4.0 | [1] |
| PC3-TXR (Paclitaxel-Resistant Prostate Cancer) | 5 | 48 | ~3.0 | [1] |
| PC3-TXR (Paclitaxel-Resistant Prostate Cancer) | 10 | 48 | ~5.5 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 10 | 48 | Significant Upregulation | [3] |
| Huh7 (Hepatocellular Carcinoma) | 10 | 48 | Significant Upregulation | [3] |
Table 2: Quantitative Analysis of this compound's Effect on Downstream Targets of miRNA-34a
| Cell Line | This compound Concentration (µM) | Target Protein | Change in Protein Expression (Normalized to Control) | Reference |
| DU145-TXR | 10 | SIRT1 | Significant Decrease | [4] |
| DU145-TXR | 10 | Cyclin D1 | Significant Decrease | [4] |
| PC3-TXR | 10 | SIRT1 | Significant Decrease | [4] |
| PC3-TXR | 10 | Cyclin D1 | Significant Decrease | [4] |
| PC3-TXR | 10 | E-cadherin | Significant Increase | [4] |
| HepG2 | 10 | c-MET | Significant Decrease | [6] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., DU145-TXR, PC3-TXR, HepG2, Huh7)
-
Appropriate cell culture medium (e.g., RPMI-1640 for prostate cancer cells, DMEM for liver cancer cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)
-
Cell culture flasks, plates, and other sterile plasticware
Procedure:
-
Cell Culture:
-
Culture the cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
This compound Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Allow the cells to attach and grow for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).
-
Protocol 2: Quantification of miRNA-34a Expression by Stem-Loop RT-qPCR
This protocol details the measurement of mature miRNA-34a levels using a two-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) approach.
Materials:
-
Treated and control cells from Protocol 1
-
TRIzol reagent or a commercial RNA isolation kit that retains small RNAs
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
MicroRNA-specific reverse transcription kit with stem-loop primers
-
miRNA-34a specific stem-loop RT primer
-
qPCR master mix (SYBR Green or TaqMan-based)
-
Forward primer for miRNA-34a
-
Universal reverse primer
-
Endogenous control miRNA (e.g., U6 snRNA) primers
-
qPCR instrument
Procedure:
-
Total RNA Isolation:
-
Lyse the cells directly in the culture dish using TRIzol reagent (1 ml per 10 cm²).
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 ml of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Stem-Loop Reverse Transcription:
-
In a 0.2 ml PCR tube, combine 100 ng of total RNA, 1 µl of miRNA-34a specific stem-loop RT primer (5 µM), and RNase-free water to a final volume of 10 µl.
-
Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing RT buffer, dNTPs, RNase inhibitor, and reverse transcriptase according to the manufacturer's instructions.
-
Add the master mix to the RNA/primer mixture.
-
Perform the reverse transcription reaction using the following cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the cDNA from the RT step, qPCR master mix, miRNA-34a specific forward primer, and a universal reverse primer.
-
Perform qPCR using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis for SYBR Green-based assays.
-
Quantify the relative expression of miRNA-34a using the 2^-ΔΔCt method, with U6 snRNA as the endogenous control.
-
Protocol 3: Western Blot Analysis of Downstream Target Proteins
This protocol describes the detection and quantification of miRNA-34a target proteins, such as SIRT1 and Cyclin D1.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).
-
Protocol 4: Cell Proliferation Assessment using MTT Assay
This protocol measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Treated and control cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µl of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 5: Cell Migration and Invasion Assessment using Transwell Assay
This protocol evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Treated and control cells from Protocol 1
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For Migration Assay:
-
Resuspend the treated and control cells in serum-free medium.
-
Add 1 x 10^5 cells in 100 µl of serum-free medium to the upper chamber of the Transwell insert.
-
Add 600 µl of medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
-
For Invasion Assay:
-
Coat the upper surface of the Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the migration assay.
-
-
Analysis:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated miRNA-34a upregulation.
Caption: Experimental workflow for analyzing this compound's effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Small molecule targeting miR-34a for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Micellar delivery of miR-34a modulator this compound and paclitaxel in resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP53-independent function of miR-34a via HDAC1 and p21(CIP1/WAF1.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Underexpression of miR-34a in Hepatocellular Carcinoma and Its Contribution towards Enhancement of Proliferating Inhibitory Effects of Agents Targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rubone in Hepatocellular Carcinoma Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. Recent research has identified Rubone, a small molecule modulator, as a promising agent in the fight against this deadly disease. This compound has been shown to inhibit the growth of HCC by specifically upregulating the tumor suppressor microRNA-34a (miR-34a).[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in HCC.
Mechanism of Action:
This compound's primary mechanism of action involves the activation of miR-34a expression in HCC cells.[1] This is achieved by enhancing the binding of the tumor suppressor protein p53 to the promoter region of the miR-34a gene.[1] The subsequent increase in miR-34a levels leads to the downregulation of its target oncogenes, including Cyclin D1 and the anti-apoptotic protein Bcl-2.[1] This cascade of events ultimately results in the inhibition of cell proliferation and induction of apoptosis in HCC cells. Notably, this compound's activity is dependent on the presence of p53, showing efficacy in cells with wild-type or mutated p53, but not in cells with p53 deletions.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on HCC Cells
| Cell Line | This compound Concentration (µM) | Effect | Reference |
| HepG2 (p53 wild-type) | Not specified | Upregulation of miR-34a, decreased Cyclin D1 and Bcl-2 expression, growth inhibition | [1] |
| Huh7 (p53 mutated) | Not specified | Upregulation of miR-34a, growth inhibition | [1] |
| Hep3B (p53-null) | Not specified | No significant effect on miR-34a expression or cell growth | [1] |
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with HepG2 xenografts | This compound | Dose-dependent | Significant inhibition of tumor growth | [1] |
| Nude mice with HepG2 xenografts | This compound vs. Sorafenib | Not specified | This compound exhibited stronger anti-HCC activity | [1] |
Signaling Pathway and Experimental Workflow Visualization
Caption: this compound enhances p53 binding to the miR-34a promoter, inducing its expression and subsequent downregulation of pro-proliferative and anti-apoptotic targets.
Caption: A general experimental workflow for evaluating the anti-cancer effects of this compound in hepatocellular carcinoma, from in vitro cell-based assays to in vivo animal models.
Detailed Experimental Protocols
Note: The following protocols are generalized standard procedures. Researchers should optimize these protocols based on their specific experimental setup, cell lines, and reagents.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of HCC cells.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0, 1, 5, 10, 20, 50 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
HCC cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC₅₀ value from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an HCC xenograft mouse model.
Materials:
-
HCC cell line (e.g., HepG2)
-
Immunocompromised mice (e.g., 4-6 week old female BALB/c nude mice)
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulated for in vivo administration (e.g., in a solution of PBS/DMSO/Tween-80)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest HCC cells that are in the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or culture medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Cells can be mixed with an equal volume of Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
This compound Administration:
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Study Termination and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, or at a predetermined endpoint.
-
Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in formalin for histological examination.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Compare the final tumor weights between the treatment and control groups.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Optional: Analyze the expression of miR-34a and its target genes in the excised tumors using qRT-PCR or Western blotting.
-
References
Application Notes and Protocols for Rotenone in Animal Models of Cancer
Disclaimer: Initial searches for "Rubone" did not yield specific information on a compound with that name used in cancer research. It is presumed that "this compound" may be a typographical error. This document provides detailed application notes and protocols for Rotenone , a known inhibitor of mitochondrial electron transport chain complex I with demonstrated anti-cancer activity, as a representative example to fulfill the detailed request.
Introduction
Rotenone is a naturally occurring compound that has garnered significant interest in oncology research for its pro-apoptotic effects in various cancer cell lines.[1][2] It functions by inhibiting the mitochondrial electron transport chain at complex I, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[1] These application notes provide an overview of the treatment protocols for Rotenone in preclinical animal models of cancer, detailing its mechanism of action, experimental procedures, and expected outcomes.
Data Summary
The following table summarizes the quantitative data from preclinical studies on the efficacy of Rotenone in animal models of cancer.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Nude Mice | Colon Cancer Xenograft | Intraperitoneal injection | Significant reduction in tumor volume and weight. Increased apoptosis in tumor tissue. Decreased expression of the mesenchymal marker vimentin. | [2] |
| Nude Mice | Lung Cancer Xenograft (A549 cells) | Not specified | Pretreatment of A549 cells with a ROS-modulating agent (LBL21, an analog of PEITC) greatly impaired tumorigenicity. LBL21, which also modulates ROS, showed stronger in vivo anti-cancer effects than PEITC. | [3] |
Signaling Pathways
Rotenone exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanism involves the generation of ROS through the inhibition of mitochondrial complex I. This increase in intracellular ROS can trigger downstream signaling cascades that lead to apoptosis.
One of the key pathways activated by Rotenone-induced ROS is the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathway.[1] Activation of these pathways can lead to changes in the expression of pro- and anti-apoptotic proteins. For instance, in human breast cancer MCF-7 cells, Rotenone treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]
Furthermore, in colon cancer models, Rotenone has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[2] By suppressing this pathway, Rotenone can inhibit tumor growth and metastasis.
Signaling pathways modulated by Rotenone in cancer cells.
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol describes the use of Rotenone in a nude mouse xenograft model of colon cancer.[2]
1. Animal Model:
-
Athymic nude mice (4-6 weeks old).[4]
2. Cell Culture and Implantation:
-
Human colon cancer cell lines (e.g., LoVo or SW480) are cultured under standard conditions.
-
A suspension of 1 x 10^6 cells in 100 µL of sterile PBS is injected subcutaneously into the flank of each mouse.[5]
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups.
-
Treatment Group: Administer Rotenone via intraperitoneal injection at a predetermined dose (e.g., 1-5 mg/kg body weight) daily or on alternate days. The optimal dose should be determined in preliminary toxicity studies.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO and saline) via intraperitoneal injection.
4. Monitoring and Endpoints:
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when mice show signs of distress.[5]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Experimental workflow for in vivo Rotenone treatment.
Immunohistochemistry for Apoptosis
1. Tissue Preparation:
-
Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
4-5 µm sections are cut and mounted on slides.
2. Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against a marker of apoptosis (e.g., cleaved caspase-3).
-
Incubate with a biotinylated secondary antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
3. Analysis:
-
The percentage of apoptotic cells is quantified by counting the number of positively stained cells in multiple high-power fields under a microscope.
Conclusion
Rotenone demonstrates significant anti-cancer activity in preclinical animal models, primarily through the induction of ROS-mediated apoptosis and the inhibition of pro-survival signaling pathways such as PI3K/Akt. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of Rotenone in various cancer types. Further studies are warranted to optimize dosing regimens and explore combination therapies to enhance its anti-tumor efficacy.
References
- 1. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Models in Rodents | UK Research [research.uky.edu]
Application Notes and Protocols for High-Throughput Screening Assays Involving Rubone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubone, a naturally derived small molecule, has garnered significant interest in the field of drug discovery due to its potential therapeutic properties. Preclinical studies have suggested that this compound exhibits potent anti-inflammatory and antioxidant activities. These effects are believed to be mediated through the modulation of key cellular signaling pathways, including the NF-κB, Nrf2-ARE, and MAPK pathways. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel modulators of these pathways. This document provides detailed application notes and protocols for HTS assays designed to investigate the effects of this compound and other small molecules on these critical signaling cascades.
Target Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the expression of target genes.
References
Application Notes: Combining Rubone with Paclitaxel for the Treatment of Resistant Prostate Cancer
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including prostate cancer. However, the development of chemoresistance remains a significant clinical challenge, often leading to treatment failure.[1][2] One of the key mechanisms contributing to paclitaxel resistance in prostate cancer is the downregulation of the tumor suppressor microRNA, miR-34a.[3] Rubone, a chalcone analog identified as 2'-hydroxy-2,4,4',5,6'-pentamethoxychalcone, has emerged as a promising agent capable of upregulating miR-34a expression, thereby sensitizing resistant cancer cells to paclitaxel.[3][4] These application notes provide a comprehensive overview of the preclinical data and protocols for combining this compound with paclitaxel to overcome chemoresistance in prostate cancer models.
Data Presentation
The synergistic effect of combining this compound with paclitaxel has been demonstrated in paclitaxel-resistant prostate cancer cell lines, DU145-TXR and PC3-TXR. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Efficacy of this compound and Paclitaxel Combination in Paclitaxel-Resistant Prostate Cancer Cells [3]
| Cell Line | Treatment | IC50 (nM) |
| PC3 | Paclitaxel | 55.6 |
| Paclitaxel + this compound | 49.8 | |
| PC3-TXR | Paclitaxel | 2580 |
| Paclitaxel + this compound | 93.2 | |
| DU145 | Paclitaxel | 7.74 |
| DU145-TXR | Paclitaxel | 3950 |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data demonstrates a significant decrease in the IC50 of paclitaxel in resistant cells when combined with this compound, indicating a reversal of resistance.
Table 2: Effect of this compound on miR-34a Downstream Target Gene Expression in PC3-TXR Cells [3][4]
| Gene Target | Treatment | Expression Change |
| SIRT1 | This compound | Downregulation |
| Cyclin D1 | This compound | Downregulation |
| E-cadherin | This compound | Upregulation |
| Bax | This compound | Upregulation |
This table highlights the molecular mechanism of this compound, showing its ability to modulate the expression of key genes involved in cell cycle, apoptosis, and epithelial-mesenchymal transition through the upregulation of miR-34a.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and paclitaxel.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and paclitaxel, alone and in combination, on prostate cancer cells.
Materials:
-
Paclitaxel-sensitive (e.g., DU145, PC3) and -resistant (e.g., DU145-TXR, PC3-TXR) prostate cancer cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (2'-hydroxy-2,4,4',5,6'-pentamethoxychalcone)
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium.
-
Treat the cells with varying concentrations of this compound, paclitaxel, or their combination for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Protocol 2: Western Blot Analysis for Protein Expression
Objective: To analyze the effect of this compound on the expression levels of miR-34a downstream target proteins.
Materials:
-
Prostate cancer cells treated as in Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (SIRT1, Cyclin D1, E-cadherin, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a mouse model of resistant prostate cancer.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
PC3-TXR cells
-
Matrigel
-
This compound and paclitaxel formulated for in vivo delivery (e.g., in micelles)[3]
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1 x 10⁶ PC3-TXR cells mixed with Matrigel into the flanks of the nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).
-
Administer the treatments intravenously every other day for a specified period (e.g., five doses).[5]
-
Measure the tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.
Caption: this compound upregulates miR-34a, leading to the inhibition of its downstream targets and enhancing paclitaxel's anti-cancer effects.
Caption: A generalized workflow for the preclinical evaluation of this compound and paclitaxel combination therapy.
References
- 1. Mechanism of paclitaxel resistance in a human prostate cancer cell line, PC3-PR, and its sensitization by cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel and docetaxel resistance in prostate cancer: Molecular mechanisms and possible therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Micellar delivery of miR-34a modulator this compound and paclitaxel in resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Lentiviral-Based miRNA Reporter Assays: Investigating the Effects of Rubone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing lentiviral-based microRNA (miRNA) reporter assays to investigate the effects of the novel compound, Rubone, on specific miRNA activity. The protocols outlined herein are designed to offer a robust and reproducible methodology for screening and validating the impact of this compound on miRNA-mediated gene regulation, a critical aspect of drug discovery and development.
Introduction to Lentiviral miRNA Reporter Assays
MicroRNAs are small non-coding RNAs that play a pivotal role in regulating gene expression at the post-transcriptional level.[1][2] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[3] Lentiviral-based reporter assays are a powerful tool for studying miRNA function. These assays typically employ a luciferase reporter gene whose expression is controlled by a specific miRNA response element (MRE) located in the 3' untranslated region (3' UTR).[3][4] By measuring the activity of the luciferase reporter, researchers can quantify the activity of the corresponding miRNA. Lentiviral delivery offers the advantage of stable and long-term expression of the reporter construct in a wide range of cell types, including primary and non-dividing cells.[5][6]
Hypothetical Mechanism of Action of this compound
For the purpose of these application notes, we will hypothesize a potential mechanism of action for this compound, a chalcone with known antineoplastic properties.[7] We will postulate that this compound exerts its anti-cancer effects by modulating the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation, through the upregulation of a specific tumor-suppressive miRNA. A well-established regulator of the PI3K/Akt pathway is miR-21, which directly targets the tumor suppressor gene, PTEN.[8] Therefore, we will investigate the hypothesis that this compound treatment leads to a decrease in miR-21 activity, resulting in increased PTEN expression and subsequent inhibition of the PI3K/Akt pathway.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Experimental workflow for the lentiviral miRNA reporter assay.
Quantitative Data Summary
Table 1: Effect of this compound on miR-21 Reporter Activity
| Treatment Group | This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control | 0 | 1.00 | 0.08 | - |
| This compound | 1 | 1.25 | 0.11 | < 0.05 |
| This compound | 5 | 1.87 | 0.15 | < 0.01 |
| This compound | 10 | 2.54 | 0.21 | < 0.001 |
| Scrambled Control | 10 | 1.02 | 0.09 | > 0.05 |
Table 2: Western Blot Analysis of PTEN and p-Akt Protein Levels
| Treatment Group | This compound Concentration (µM) | Relative PTEN Protein Level | Relative p-Akt Protein Level |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 1 | 1.35 | 0.82 |
| This compound | 5 | 2.10 | 0.45 |
| This compound | 10 | 3.25 | 0.21 |
Detailed Experimental Protocols
Protocol 1: Lentiviral miRNA Reporter Construct Generation
This protocol describes the creation of a lentiviral vector containing a luciferase reporter with the 3' UTR of a target gene of interest.
-
Vector Selection : Utilize a dual-luciferase lentiviral vector such as pLenti-III-miR-Off2, which contains both Firefly and Renilla luciferase genes. The Firefly luciferase will serve as the primary reporter, while Renilla luciferase will be used for normalization of transfection efficiency.[4]
-
Cloning of the 3' UTR : Amplify the 3' UTR of the target gene (e.g., PTEN) containing the putative miR-21 binding site from genomic DNA using PCR.
-
Vector Ligation : Clone the amplified 3' UTR fragment downstream of the Firefly luciferase gene in the lentiviral vector.
-
Sequence Verification : Confirm the correct insertion and sequence of the 3' UTR fragment by Sanger sequencing.
-
Control Vector : As a negative control, create a similar construct with a mutated seed sequence in the miR-21 binding site of the PTEN 3' UTR.
Protocol 2: Lentivirus Production and Titer Determination
This protocol details the production of high-titer lentiviral particles.
-
Cell Seeding : Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection : Co-transfect the HEK293T cells with the lentiviral reporter plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[9][10]
-
Virus Collection : Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration : Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination : Determine the viral titer by transducing a suitable cell line (e.g., HEK293T) with serial dilutions of the concentrated virus and measuring the percentage of fluorescently-labeled (if the vector contains a fluorescent marker) or antibiotic-resistant cells.[5]
Protocol 3: Generation of Stable Reporter Cell Lines
This protocol describes the creation of a cell line that stably expresses the miRNA reporter.
-
Cell Seeding : Plate the target cancer cell line at a low density.
-
Transduction : Transduce the cells with the lentiviral reporter particles at a predetermined multiplicity of infection (MOI).[6] The use of polybrene (8 µg/mL) can enhance transduction efficiency.[11][12]
-
Selection : After 48-72 hours, begin selection of stably transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.[5][11]
-
Expansion : Expand the antibiotic-resistant colonies to establish a stable reporter cell line.
Protocol 4: this compound Treatment and Dual-Luciferase® Reporter Assay
This protocol details the treatment of the stable reporter cell line with this compound and the subsequent measurement of luciferase activity.
-
Cell Seeding : Seed the stable reporter cell line in a 96-well plate.
-
This compound Treatment : The following day, treat the cells with a range of concentrations of this compound (and vehicle control) for a predetermined duration (e.g., 24-48 hours).
-
Cell Lysis : Lyse the cells using a passive lysis buffer.
-
Luciferase Assay : Perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions. Measure Firefly luciferase activity followed by Renilla luciferase activity in a luminometer.[13]
-
Data Normalization : For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[14]
Protocol 5: Western Blot Analysis for Target Protein Expression
This protocol is for validating the findings from the reporter assay by examining the expression of the target protein.
-
Protein Extraction : Treat the stable reporter cell line with this compound as in Protocol 4 and extract total protein using RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against the target proteins (e.g., PTEN, p-Akt, and a loading control like GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
By following these detailed application notes and protocols, researchers can effectively employ lentiviral-based miRNA reporter assays to elucidate the molecular mechanisms of action of novel compounds like this compound, thereby accelerating the drug discovery and development process.
References
- 1. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 4. Effective experimental validation of miRNA targets using an improved linker reporter assay | Genetics Research | Cambridge Core [cambridge.org]
- 5. biosettia.com [biosettia.com]
- 6. biosettia.com [biosettia.com]
- 7. This compound | C20H22O7 | CID 5951499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Establishment and application of lentivirus luciferase reporter-mediated miRNA target gene screening system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rubone Concentration for Maximum Efficacy
Disclaimer: The following information is provided for a hypothetical compound, "Rubone." As of the last update, "this compound" is not a widely recognized or characterized agent in scientific literature. The data, protocols, and mechanisms described herein are illustrative and based on general principles of experimental pharmacology and cell biology to serve as a comprehensive guide for researchers.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its proposed mechanism of action? A1: this compound is a novel synthetic small molecule inhibitor designed for cancer research. Its primary mechanism of action is the inhibition of the tyrosine kinase activity of the RON (Recepteur d'Origine Nantais) receptor. By blocking RON, this compound aims to disrupt downstream signaling pathways that are crucial for tumor growth, cell proliferation, and metastasis.
-
Q2: What are the primary research applications for this compound? A2: this compound is intended for in vitro and in vivo preclinical research in oncology. It is particularly relevant for studying cancers where the RON receptor is overexpressed or constitutively active, such as in certain breast, colon, and lung cancers.
-
Q3: How should this compound be stored? A3: For long-term storage, this compound powder should be kept at -20°C.[1] Once reconstituted in a solvent, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[1] Protect from light and moisture.
-
Q4: What is the recommended solvent for reconstituting this compound? A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media does not exceed a level that is toxic to the cells (typically <0.5%).
Concentration and Efficacy
-
Q5: How do I determine the optimal concentration of this compound for my experiments? A5: The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is recommended as a starting point. A typical approach is to perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations.
-
Q6: Why do IC50 values for a compound vary between different studies or cell lines? A6: Variations in IC50 values are common and can be attributed to several factors.[2] These include differences in cell lines (e.g., metabolic activity, target expression levels), experimental conditions (e.g., cell density, incubation time, media formulation), and assay methodologies.[2]
Troubleshooting Guides
Scenario 1: No Observable Effect at Expected Concentrations
-
Q: I am not observing any significant anti-proliferative or signaling effects of this compound in my cell line, even at concentrations where an effect is expected. What are the possible causes and how can I troubleshoot this?
A: This is a common issue in early-stage experiments. Below is a systematic guide to help you identify the potential cause.
Troubleshooting Flowchart: No Observed Effect
Caption: Troubleshooting workflow for no observable this compound effect.
Step-by-Step Guide:
-
Verify this compound Integrity:
-
Storage: Confirm that the compound was stored correctly at -20°C (powder) or -80°C (in solvent).[1] Improper storage can lead to degradation.
-
Dissolution: Ensure this compound is fully dissolved in DMSO before further dilution. Visually inspect the stock solution for any precipitate.
-
Dilution Series: Double-check all calculations for your serial dilutions. It's a common source of error.
-
-
Review Experimental Parameters:
-
Incubation Time: The effect of this compound might be time-dependent. If you are assessing cell viability after 24 hours, consider extending the incubation period to 48 or 72 hours.
-
Concentration Range: Your initial concentration range might be too low. Expand the range to include higher concentrations (e.g., up to 50 µM).
-
Positive Control: Include a positive control (a compound known to induce the expected effect in your cell line) to ensure the assay itself is working correctly.
-
-
Assess Cell Line Characteristics:
-
Target Expression: Verify that your chosen cell line expresses the RON receptor at a sufficient level. You can check this via Western Blot, qPCR, or by consulting literature.
-
Cell Health and Passage: Use cells at a low passage number and ensure they are healthy and at an appropriate confluency at the time of treatment.
-
-
Scenario 2: High Cytotoxicity at Low Concentrations
-
Q: I'm observing widespread, non-specific cell death even at the lowest concentrations of this compound. What could be the issue?
A: This suggests a general toxicity issue rather than a specific pharmacological effect.
Potential Causes & Solutions:
-
Solvent Toxicity:
-
Cause: The final concentration of DMSO in your culture medium may be too high.
-
Solution: Calculate the final DMSO percentage in your lowest and highest concentration wells. Ensure it remains below the toxicity threshold for your cell line (typically <0.5%). Prepare a "vehicle control" with the highest concentration of DMSO used in your experiment to assess its specific effect.
-
-
Contamination:
-
Cause: The this compound stock solution or the culture medium may be contaminated.
-
Solution: Use fresh, sterile reagents and filter-sterilize your this compound stock solution if you suspect contamination.
-
-
Incorrect Stock Concentration:
-
Cause: An error in the initial weighing or dissolution of this compound could result in a much more concentrated stock solution than intended.
-
Solution: If possible, re-prepare the stock solution from scratch, paying close attention to each step.
-
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines This table illustrates the expected variability of this compound's efficacy across different cell lines.
| Cell Line | Cancer Type | Doubling Time (approx.) | This compound IC50 (µM) |
| MDA-MB-231 | Breast | 38 hours | 2.5 |
| HCT-116 | Colon | 18 hours | 8.1 |
| A549 | Lung | 22 hours | 15.7 |
| PC-3 | Prostate | 28 hours | > 50 (Resistant) |
Table 2: Recommended Concentration Ranges for Initial Screening Use this as a guide for designing your first dose-response experiment.
| Experiment Type | Suggested Starting Conc. | Suggested Highest Conc. | Number of Points |
| Initial IC50 Screening | 0.01 µM | 50 µM | 8-10 (log dilutions) |
| Signaling Pathway Analysis | 0.5 µM | 10 µM | 3-4 |
Experimental Protocols
Protocol: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
1. Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-Buffered Saline (PBS)
2. Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
3. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells.
-
Include "vehicle control" wells (medium with DMSO equivalent to the highest this compound concentration) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the log of this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Signaling Pathway Diagram
Hypothetical this compound Signaling Pathway Inhibition
This diagram illustrates how this compound might inhibit the RON signaling pathway.
Caption: this compound inhibits RON, blocking downstream pro-survival pathways.
References
Troubleshooting Rubone instability in experimental assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and performance of Rubone in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the R-Kinase, a key enzyme in the pro-survival "RAZE" signaling pathway. By binding to the ATP-binding pocket of R-Kinase, this compound prevents the phosphorylation of its downstream target, T-Factor, thereby inhibiting cell proliferation and promoting apoptosis in targeted cancer cell lines.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. Once reconstituted in DMSO, it is recommended to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the reconstituted this compound is stable for up to 6 months.
Q3: My this compound solution has a precipitate. Is it still usable?
A3: Precipitation may occur if the solubility of this compound in your working buffer is exceeded or if the solution has been stored improperly. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate remains, it is recommended to discard the solution and prepare a fresh one. Always ensure your final DMSO concentration in the assay is below 0.5% to maintain solubility.
Q4: I am observing high variability in my experimental replicates. What could be the cause?
A4: High variability can stem from several sources, including inconsistent pipetting, cell passage number, or instability of this compound in the assay medium. Ensure precise and consistent liquid handling. It is also advisable to use cells within a narrow passage number range. For long-term experiments, consider the stability of this compound in your specific culture medium at 37°C (see data in the Troubleshooting Guide).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
This is a common issue that can arise from multiple factors related to either the compound, the cells, or the assay itself.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Cell Health and Density.
-
Troubleshooting: Ensure cells are in the logarithmic growth phase and are seeded at a consistent density. High cell density can lead to an underestimation of the IC50 value.
-
-
Possible Cause 3: Assay Incubation Time.
-
Troubleshooting: Optimize the incubation time with this compound. A shorter incubation may not be sufficient to observe the full effect, while a very long incubation could lead to non-specific effects.
-
| Medium Type | Storage Condition | % Degradation (24h) | % Degradation (48h) |
| DMEM + 10% FBS | 37°C, 5% CO2 | 5% | 15% |
| RPMI + 10% FBS | 37°C, 5% CO2 | 8% | 20% |
| Opti-MEM | 37°C, 5% CO2 | 2% | 8% |
Issue 2: Low signal-to-noise ratio in in-vitro kinase assays.
A low signal-to-noise ratio can mask the inhibitory effect of this compound.
-
Possible Cause 1: Suboptimal ATP Concentration.
-
Troubleshooting: The inhibitory effect of this compound is competitive with ATP. Ensure the ATP concentration in your assay is at or near the Km of the R-Kinase for ATP.
-
-
Possible Cause 2: Inactive Enzyme.
-
Troubleshooting: Verify the activity of your R-Kinase preparation using a known potent inhibitor as a positive control.
-
-
Possible Cause 3: Assay Buffer Composition.
-
Troubleshooting: Ensure the assay buffer has the optimal pH and ionic strength for R-Kinase activity.
-
Experimental Protocols
Protocol 1: In-vitro R-Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to measure the binding of this compound to R-Kinase.
-
Prepare a 2X solution of R-Kinase and a fluorescein-labeled tracer in the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 5 µL of the 2X kinase/tracer solution to each well.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase buffer. Add 5 µL of the diluted this compound to the wells.
-
Add 5 µL of a 2X solution of terbium-labeled anti-His antibody to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Visualizations
Caption: The RAZE signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in-vitro R-Kinase binding assay.
Technical Support Center: Improving the Bioavailability of Rubone for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Rubone and encountering challenges with its bioavailability in in vivo studies. The information is presented in a question-and-answer format to provide direct solutions to common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a chalcone, a class of compounds belonging to the flavonoid family.[1] Like many poorly water-soluble drugs, this compound is anticipated to have low oral bioavailability, which can lead to high variability and poor exposure in in vivo studies.[2][3] This can obscure the true dose-response relationship and hinder the evaluation of its therapeutic efficacy. One study suggests that this compound may act as a modulator of the tumor suppressor miRNA-34a, inhibiting the growth of hepatocellular carcinoma.[4]
Q2: What are the primary factors that can limit the in vivo bioavailability of this compound?
A2: The oral bioavailability of a compound like this compound is influenced by several factors, primarily its solubility and permeability.[2][5][6] Poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.[2][3] Low permeability across the intestinal epithelium can further reduce the amount of drug that reaches systemic circulation.[2] Additionally, first-pass metabolism in the gut wall and liver can significantly decrease the concentration of the active compound before it reaches the bloodstream.[6][7]
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications.[7][8][9] Physical modifications include particle size reduction (micronization and nanonization), creating solid dispersions in hydrophilic carriers, and using lipid-based formulations.[5][7][10] Chemical modifications may involve salt formation or the development of prodrugs.[8]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vivo studies with this compound.
Issue 2.1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Inconsistent oral absorption due to the poor solubility of this compound.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure that all animals are fasted for a consistent period before dosing, as the presence of food can significantly impact the absorption of lipophilic compounds.
-
Improve Formulation: Consider using a formulation designed to enhance solubility, such as a suspension with a wetting agent, a solid dispersion, or a lipid-based formulation.
-
Particle Size Reduction: If using a suspension, ensure the particle size of this compound is small and uniform. Micronization or nanonization can increase the surface area for dissolution.[5][7]
-
Issue 2.2: Very low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Extremely poor absorption due to a combination of low solubility and/or low permeability.
-
Troubleshooting Steps:
-
Increase Solubility: Employ more advanced formulation techniques such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions to significantly enhance the concentration of dissolved this compound in the gastrointestinal tract.[2][10]
-
Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine if low permeability is a contributing factor.[11][12][13] If permeability is low, formulation strategies that can enhance intestinal membrane transport may be necessary.
-
Consider Alternative Routes of Administration: For initial efficacy studies, you might consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier and establish a proof-of-concept for the compound's activity.[14]
-
Issue 2.3: Discrepancy between in vitro dissolution and in vivo performance.
-
Possible Cause: The in vitro dissolution method may not be accurately predicting the in vivo environment.
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Instead of simple buffer systems, use dissolution media that mimic the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF).
-
Evaluate Formulation Stability: Assess the stability of your formulation in the dissolution media to ensure that the compound does not precipitate or degrade over time.
-
Consider First-Pass Metabolism: If dissolution and permeability are adequate, extensive first-pass metabolism could be the cause of low bioavailability. This would require further investigation through in vitro metabolic stability assays and potentially the co-administration of metabolic inhibitors in preclinical studies.
-
Section 3: Data Presentation
The following tables present hypothetical data to illustrate how different formulation approaches could improve the key parameters influencing the bioavailability of this compound.
Table 1: Solubility of this compound in Different Media
| Formulation | Solubility in Water (µg/mL) | Solubility in SGF (µg/mL) | Solubility in SIF (µg/mL) |
| Unformulated this compound | < 1 | < 1 | 2 |
| Micronized Suspension | 5 | 7 | 15 |
| Solid Dispersion (1:10 this compound:PVP K30) | 50 | 65 | 120 |
| SEDDS Formulation | > 200 | > 200 | > 200 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a 10 mg/kg Oral Dose
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Absolute Bioavailability (%) |
| Unformulated this compound Suspension | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | < 5% |
| Micronized Suspension | 75 ± 20 | 2.0 ± 0.5 | 450 ± 110 | 15% |
| Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 1800 ± 400 | 45% |
| SEDDS Formulation | 400 ± 90 | 1.0 ± 0.5 | 3200 ± 750 | 80% |
Section 4: Experimental Protocols
4.1 Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.[15][16][17][18]
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing and Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose of this compound (e.g., 1 mg/kg) in a suitable vehicle via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[19][20][21][22][23]
-
Evaporation and Reconstitution: Transfer the supernatant to a new plate, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for quantification of this compound.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
4.2 Protocol for Caco-2 Permeability Assay
This in vitro assay assesses the intestinal permeability of this compound.[11][12][13][24][25]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above 300 Ω·cm² generally indicates good monolayer integrity. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing the this compound test solution (e.g., 10 µM) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical):
-
To assess active efflux, perform the permeability assay in the reverse direction (B to A).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
-
Section 5: Visualizations
Hypothetical Signaling Pathway for this compound
Based on its classification as a chalcone and its potential role as a modulator of miRNA-34a, a hypothetical signaling pathway for this compound in hepatocellular carcinoma is presented below.
References
- 1. This compound | C20H22O7 | CID 5951499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 73694-15-2|DC Chemicals [dcchemicals.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. colorcon.com [colorcon.com]
- 9. Methods of improving bioavailability | PDF [slideshare.net]
- 10. pharm-int.com [pharm-int.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 16. currentseparations.com [currentseparations.com]
- 17. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. opentrons.com [opentrons.com]
- 20. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Addressing resistance to Rubone treatment in cancer cells
Rubone Technical Support Center
Welcome to the technical resource hub for this compound, a novel therapeutic agent targeting the PI3K/Akt signaling pathway. This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers. By inhibiting PI3K, this compound aims to suppress downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cell line is showing innate resistance to this compound. What are the potential underlying causes?
Innate resistance can occur through several mechanisms:
-
Presence of bypass pathways: Cancer cells may have pre-existing activation of parallel signaling pathways, such as the MAPK/ERK pathway, which can compensate for the inhibition of PI3K/Akt signaling and continue to drive cell proliferation and survival.
-
Mutations in downstream effectors: Genetic alterations in components downstream of PI3K, such as a constitutively active form of Akt or mutations in PTEN, can render the cells insensitive to upstream inhibition by this compound.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
Q3: My cells initially responded to this compound but have now developed acquired resistance. What are the common mechanisms for this?
Acquired resistance often emerges under the selective pressure of treatment. Common mechanisms include:
-
Feedback loop activation: Prolonged inhibition of the PI3K pathway can trigger a compensatory feedback loop, often leading to the upregulation and activation of receptor tyrosine kinases (RTKs) like EGFR or HER2. This, in turn, can reactivate the PI3K pathway or activate parallel survival pathways like MAPK/ERK.
-
Gatekeeper mutations: Although less common for PI3K inhibitors compared to kinase inhibitors like EGFR TKIs, mutations in the drug-binding pocket of the PI3K enzyme can arise, reducing the binding affinity of this compound.
-
Epigenetic modifications: Changes in the epigenetic landscape can alter gene expression profiles, leading to the upregulation of pro-survival genes or the downregulation of apoptotic factors, thereby conferring resistance.
Troubleshooting Guide
Problem 1: IC50 value for this compound is significantly higher than expected in my cell line.
| Possible Cause | Suggested Action | Key Experiment |
| High expression of drug efflux pumps (e.g., MDR1). | Co-treat cells with a known efflux pump inhibitor (e.g., Verapamil) and this compound. A significant drop in the IC50 value would suggest the involvement of these pumps. | Cell Viability Assay (e.g., MTT, CellTiter-Glo) with and without the inhibitor. |
| Pre-existing activation of a bypass pathway (e.g., MAPK/ERK). | Analyze the baseline phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK. | Western Blot analysis for p-MEK and p-ERK on untreated cell lysates. |
| Inactive drug compound. | Verify the integrity and activity of your this compound stock. Test it on a known sensitive control cell line. | Compare IC50 values between your test cell line and a validated sensitive cell line. |
Problem 2: Cells show a short-term response to this compound, but growth resumes after several days/weeks.
| Possible Cause | Suggested Action | Key Experiment |
| Activation of a compensatory feedback loop. | Treat cells with this compound for different durations (e.g., 6, 24, 48 hours) and analyze the activation status of common feedback pathways (e.g., MAPK, other RTKs). | Time-course Western Blot analysis for p-Akt, p-ERK, and total protein levels. |
| Emergence of a resistant sub-population. | Perform single-cell cloning from the resistant population to isolate and characterize clones. Analyze these clones for potential resistance mechanisms. | Limiting dilution cloning followed by IC50 determination and molecular profiling of individual clones. |
| Metabolic reprogramming. | Assess key metabolic changes, such as a shift towards glycolysis or altered mitochondrial respiration, in the resistant cells compared to the sensitive parent cells. | Seahorse XF Analyzer to measure OCR and ECAR. |
Quantitative Data Summary
The following table presents hypothetical data from experiments on a sensitive (Cell Line A) and an acquired-resistance (Cell Line A-RR; this compound-Resistant) cancer cell line.
Table 1: Comparative Analysis of Sensitive vs. Resistant Cells
| Parameter | Cell Line A (Sensitive) | Cell Line A-RR (Resistant) | Interpretation |
| This compound IC50 | 50 nM | 1200 nM | ~24-fold increase in resistance. |
| p-Akt (Ser473) level (4h post-Rubone) | 85% decrease | 20% decrease | Resistant cells fail to suppress Akt signaling effectively. |
| p-ERK (Thr202/Tyr204) level (24h post-Rubone) | No significant change | 350% increase | Suggests activation of the MAPK bypass pathway in resistant cells. |
| MDR1 Expression (Relative mRNA) | 1.0 | 15.4 | Indicates potential involvement of drug efflux. |
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways involved in this compound action and resistance, as well as a general workflow for investigating resistance.
Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Reactivation of MAPK (RAS-RAF-MEK-ERK) as a bypass mechanism.
Caption: Workflow for investigating the mechanisms of this compound resistance.
Key Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) via MTT Assay
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a 2x serial dilution of this compound. Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound. Include a "vehicle-only" control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Pathway Analysis (p-Akt and p-ERK)
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them with 1x RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ, normalizing phosphoprotein levels to total protein and the loading control.
Technical Support Center: Refinement of Rubone Delivery Methods in Animal Models
Disclaimer: The following technical support guide has been developed based on the assumption that "Rubone" is a novel investigational compound with characteristics similar to poorly soluble flavonoids or chalcones. This information is intended to serve as a representative guide for researchers working with such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when administering this compound in animal models?
A1: The primary challenge with this compound, a compound with poor aqueous solubility, is achieving adequate and consistent bioavailability.[1][2][3] This can lead to high variability in experimental results and difficulty in establishing a clear dose-response relationship. Strategies to enhance solubility and absorption are crucial for successful in vivo studies.[1][4]
Q2: Which administration route is recommended for initial in vivo studies with this compound?
A2: For initial efficacy and pharmacokinetic studies, intravenous (IV) administration is often used to bypass absorption barriers and determine the intrinsic pharmacokinetic profile.[5][6] However, for studies mimicking clinical applications, the oral (p.o.) route is common, despite challenges with bioavailability.[1] Intraperitoneal (i.p.) injection can be an alternative to oral administration, potentially offering higher bioavailability.[7][8] The choice of route depends on the specific research question.
Q3: How do I select an appropriate vehicle for this compound administration?
A3: Vehicle selection is critical for poorly soluble compounds like this compound. The choice depends on the administration route and the compound's specific solubility characteristics.[9][10]
-
For Oral (p.o.) Administration: Aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose (CMC) are common.[10][11] For compounds resistant to suspension, co-solvents such as polyethylene glycol 400 (PEG 400) or oils (e.g., corn oil, sesame oil) can be used.[9][12]
-
For Intraperitoneal (i.p.) Injection: Vehicles must be sterile and non-irritating. Saline is preferred if the compound can be adequately suspended. For more challenging compounds, a solution containing a low percentage of a solubilizing agent like DMSO or a cyclodextrin preparation may be necessary.[9][10]
-
For Intravenous (i.v.) Injection: Formulations must be sterile, and the compound must be fully solubilized to prevent precipitation in the bloodstream.[5][13] Common vehicles include co-solvent solutions (e.g., ethanol, PEG 400, propylene glycol in saline), cyclodextrin solutions, and lipid-based formulations.[5][6][14] It is crucial to use the lowest effective concentration of any organic solvent.
Q4: What are some strategies to improve the oral bioavailability of this compound?
A4: Several formulation strategies can enhance the oral bioavailability of poorly soluble flavonoids and chalcones:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can improve its solubility, dissolution rate, and absorption.[15][16]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the absorption of lipophilic compounds.[17]
-
Use of absorption enhancers: Certain excipients can improve the permeability of the compound across the intestinal wall.[1]
-
Structural modification: Creating prodrugs or glycosylated forms of the parent compound can sometimes improve solubility and absorption.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique. 2. Incomplete dissolution or unstable suspension of this compound in the vehicle. 3. Variable food intake affecting absorption (for oral administration). | 1. Ensure all personnel are thoroughly trained in the specific administration technique. 2. Optimize the formulation: sonicate or vortex the preparation immediately before each administration to ensure homogeneity. Consider alternative vehicles or solubility enhancers. 3. For oral gavage, fast animals overnight to standardize gut content, but provide water ad libitum. |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility and dissolution in the gastrointestinal tract. 2. Low permeability across the intestinal epithelium. 3. Extensive first-pass metabolism in the intestine and liver.[3] | 1. Increase solubility through formulation strategies (see FAQ A4). 2. Co-administer with a permeability enhancer (with appropriate validation). 3. Consider alternative administration routes (e.g., i.p. or i.v.) to bypass first-pass metabolism for initial studies. |
| Precipitation of this compound observed during intravenous injection. | 1. The formulation is not a true solution or is unstable at physiological pH. 2. The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Reformulate using a different co-solvent system, cyclodextrins, or a micellar solution to ensure complete solubilization.[5][13] 2. Decrease the concentration of the dosing solution and increase the injection volume (within acceptable limits for the animal model). |
| Adverse reactions in animals post-injection (e.g., irritation, lethargy). | 1. The vehicle itself may be causing toxicity (e.g., high concentrations of DMSO or ethanol).[10][11] 2. The pH of the formulation is not physiological. 3. The substance was injected too rapidly or into the wrong location (for i.p. injections).[18][19] | 1. Conduct a vehicle-only control group to assess for vehicle-related toxicity. Reduce the concentration of potentially toxic excipients.[9] 2. Adjust the pH of the formulation to be as close to neutral as possible. 3. Review and refine the injection technique. Ensure slow and steady administration. For i.p. injections, confirm correct needle placement in the lower right abdominal quadrant.[18][19] |
Experimental Protocols
Protocol 1: Oral Gavage (p.o.) Administration in Mice
-
Preparation of this compound Suspension (0.5% CMC):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the CMC solution while continuously vortexing or stirring to create a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to reduce particle size and improve homogeneity.
-
Prepare the suspension fresh daily and keep it stirring until administration.
-
-
Dosing Procedure:
-
Fast the mice for 4-6 hours prior to dosing (with access to water).
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse and insert a 20-22 gauge, 1.5-inch curved gavage needle attached to a syringe containing the this compound suspension.
-
Pass the needle along the side of the mouth, over the tongue, and into the esophagus.
-
Administer the suspension slowly and carefully to avoid entry into the trachea.
-
The typical administration volume for mice is 5-10 mL/kg.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
-
Preparation of this compound Formulation:
-
For a suspension, follow the steps in Protocol 1, ensuring the final preparation is sterile.
-
For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with sterile saline to the final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <10%).
-
-
Injection Procedure:
-
Weigh the rat to calculate the required injection volume.
-
Use a two-person technique for restraint if necessary.[18] One person restrains the rat, exposing the abdomen.
-
The injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.[18][19]
-
Swab the injection site with 70% ethanol.
-
Using a 23-25 gauge needle, insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the substance slowly.
-
Withdraw the needle and return the rat to its cage. Monitor for any adverse effects.
-
The maximum recommended injection volume for rats is 10 mL/kg.[18]
-
Quantitative Data on Related Compounds
The following tables present pharmacokinetic data for xanthohumol and naringenin, two flavonoids with poor water solubility, which can serve as a reference for what might be expected with this compound.
Table 1: Pharmacokinetic Parameters of Xanthohumol in Rats [20][21][22]
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (h*mg/L) | Bioavailability (%) |
| Intravenous (i.v.) | 1.86 | 2.9 ± 0.1 | - | 2.5 ± 0.3 | 100 |
| Oral (p.o.) | 1.86 | 0.019 ± 0.002 | ~3 | 0.84 ± 0.17 | ~33 |
| Oral (p.o.) | 5.64 | 0.043 ± 0.002 | ~3 | 1.03 ± 0.12 | ~13 |
| Oral (p.o.) | 16.9 | 0.15 ± 0.01 | ~3 | 2.49 ± 0.10 | ~11 |
Table 2: Pharmacokinetic Parameters of Naringenin in Humans and Rats [23][24][25]
| Species | Administration Route | Dose | Cmax (µM) | Tmax (h) | Half-life (h) |
| Human | Oral (p.o.) | 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 3.0 |
| Human | Oral (p.o.) | 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 2.65 |
| Rat | Oral (p.o.) | 50 mg/kg | ~1.5 | ~6 | ~7 |
| Rat | Intravenous (i.v.) | 10 mg/kg | - | - | ~2.5 |
Visualizations
Signaling Pathways
Many flavonoids and chalcones have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Below is a representative diagram of the Wnt/β-catenin signaling pathway, a common target for such compounds.[26][27][28][29][30]
Caption: Wnt/β-catenin signaling pathway and potential points of modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in an animal model.
Caption: General experimental workflow for in vivo evaluation of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues with in vivo delivery of poorly soluble compounds.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 13. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 20. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thieme-connect.com [thieme-connect.com]
- 26. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Rubone Therapeutic Index Enhancement: Technical Support Center
Welcome to the technical support center for Rubone, a novel small molecule kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions to help enhance the therapeutic index of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and how is it calculated for this compound?
A1: The therapeutic index is a quantitative measure of a drug's relative safety, comparing the dose that causes toxicity to the dose that produces the desired therapeutic effect.[1] It is most commonly calculated as a ratio of the dose that is toxic in 50% of the population (TD50) to the dose that is effective in 50% of the population (ED50).[2][3][4][5][6]
Therapeutic Index (TI) Formula: TI = TD50 / ED50[5]
A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.[4][7] For preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used in place of the TD50.[2][8]
Q2: Why is enhancing the therapeutic index of this compound a critical goal?
A2: Enhancing the therapeutic index is crucial for developing a safer and more effective drug. A narrow therapeutic index means that the dose required for therapeutic efficacy is close to the dose that causes toxic side effects. By increasing the TI, you can:
-
Minimize Off-Target Effects: Reduce toxicity to healthy cells and tissues.
-
Improve Patient Safety: Decrease the risk of adverse drug reactions in a clinical setting.[1]
-
Widen the Therapeutic Window: Provide a larger and safer dosage range for achieving clinical efficacy.[9]
-
Enable Combination Therapies: A better safety profile allows for more flexibility when combining this compound with other agents, which can lead to synergistic effects and overcome drug resistance.[9][10]
Troubleshooting Guide: Common Experimental Issues
Q1: My in vitro assay shows high cytotoxicity for this compound in both cancer and normal cell lines, resulting in a poor selectivity index. What are my next steps?
A1: This is a common challenge in early-stage drug development. Here are several steps to troubleshoot this issue:
-
Verify Drug Concentration and Purity: Ensure the correct stock concentration and final dilutions were used. Impurities in the synthesized this compound could also contribute to non-specific toxicity.
-
Optimize Incubation Time: High toxicity might be due to an extended exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find a window where cancer cell death is maximized while toxicity in normal cells is lower.
-
Assess Off-Target Kinase Activity: this compound may be inhibiting kinases essential for the survival of both normal and cancerous cells.[11] Consider performing a kinome-wide profiling assay to identify off-target interactions. This data can guide medicinal chemistry efforts to improve selectivity.
-
Evaluate the Cell Model: The "normal" cell line chosen might be particularly sensitive or not representative of the in vivo context. Consider using multiple, tissue-relevant normal cell lines for comparison.
Q2: I am observing poor solubility of this compound in my aqueous assay buffer, leading to inconsistent results. How can I address this?
A2: Poor solubility can significantly impact data reproducibility.[12]
-
Check Solvent Compatibility: The most common solvents for small molecules are DMSO and ethanol.[12] Ensure the final concentration of the solvent in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[13]
-
Use a Formulation Strategy: For in vivo studies, poor aqueous solubility is a major hurdle. Consider formulating this compound using solubility-enhancing excipients or encapsulating it within a nanoparticle delivery system.[14] Nanoparticle-based systems can improve the solubility of hydrophobic drugs.[14]
-
Sonication: Gently sonicating the stock solution before dilution can sometimes help dissolve precipitated compound.
Strategic Guides to Enhance this compound's Therapeutic Index
This section details three primary strategies to improve the therapeutic index of this compound. Each strategy is presented with its own set of specific questions and answers.
Strategy 1: Advanced Drug Delivery Systems
Q1.1: How can nanoparticle-based drug delivery improve the therapeutic index of this compound?
A1.1: Nanoparticle (NP) drug delivery systems can significantly enhance the therapeutic index by improving the pharmacokinetic and pharmacodynamic properties of this compound.[15] These systems exploit the abnormal characteristics of tumor tissues to selectively deliver their payload to cancer cells.[15]
Key Mechanisms:
-
Enhanced Permeability and Retention (EPR) Effect: Tumor vasculature is often leaky, allowing nanoparticles (typically 10-100 nm in size) to accumulate preferentially in the tumor microenvironment.[16]
-
Targeted Delivery: NPs can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, further increasing local drug concentration.
-
Improved Solubility and Stability: Encapsulation can protect this compound from degradation and improve the solubility of hydrophobic compounds.[14]
-
Controlled Release: NPs can be designed for controlled or triggered release of this compound, maintaining a therapeutic concentration for longer and reducing systemic exposure.[14]
Q1.2: What are the first steps to developing a nanoparticle formulation for this compound?
A1.2: The initial steps involve selecting a suitable nanoparticle platform and then characterizing its properties.
-
Platform Selection: Common choices include liposomes, polymeric nanoparticles (e.g., PLGA), and polymeric micelles.[15] The choice depends on this compound's physicochemical properties (e.g., hydrophobicity, charge).
-
Formulation: Develop a protocol to encapsulate this compound efficiently. Key parameters to optimize are drug-to-carrier ratio and particle size.
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential.
-
Determine encapsulation efficiency and drug loading.
-
Assess in vitro drug release kinetics.
-
-
In Vitro Testing: Compare the cytotoxicity of the this compound-NP formulation against the free drug in both cancer and normal cell lines.
Workflow for Developing a this compound-Nanoparticle Formulation
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. buzzrx.com [buzzrx.com]
- 7. koracademy.com [koracademy.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticle-based drug delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance [frontiersin.org]
Technical Support Center: Mitigating Rubone-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: While the specific mechanisms of a compound termed "this compound" are not detailed in the provided search results, related compounds and general cancer therapeutics often induce cytotoxicity in normal cells through the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[1][2] Higher concentrations of such compounds can lead to ROS-mediated mitochondrial dysfunction, ultimately causing cell death.
Q2: How can I determine the optimal concentration of this compound that is cytotoxic to cancer cells but minimally affects normal cells?
A2: A dose-response study is crucial. You can perform a cell viability assay, such as the MTT assay, on both cancer and normal cell lines. This will help you determine the IC50 (half-maximal inhibitory concentration) for each cell type. The goal is to identify a concentration that is effective against cancer cells while having a significantly lower impact on normal cells.[3]
Q3: What are the common morphological and biochemical signs of this compound-induced apoptosis?
A3: Apoptosis is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[4] Biochemically, you can look for the activation of caspases (key executioner proteins in apoptosis), particularly caspases-3, -6, and -7, and the externalization of phosphatidylserine on the cell membrane, which can be detected using an Annexin V assay.[5]
Q4: Can co-treatment with other agents help mitigate this compound's cytotoxicity in normal cells?
A4: Yes, co-treatment with antioxidants can be a viable strategy if this compound's cytotoxicity is mediated by ROS. Antioxidants like N-acetyl cysteine (NAC) can help reverse ROS-induced cytotoxicity.[1] Additionally, exploring synergistic effects with other therapeutic agents might allow for a lower, less toxic concentration of this compound to be used.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal control cell lines.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Start with a wide range of concentrations and narrow it down to find a concentration with minimal impact.
-
-
Possible Cause 2: The normal cell line is particularly sensitive to this compound.
-
Solution: Consider using a different, more robust normal cell line for your control experiments. Some primary cells and established cell lines have different sensitivities to cytotoxic agents.
-
-
Possible Cause 3: Extended incubation time.
-
Solution: Optimize the incubation time. A time-course experiment (e.g., 12, 24, 48 hours) can help you identify a window where cancer cells are affected, but normal cells remain largely viable.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Cell seeding density is not uniform.
-
Solution: Ensure consistent cell seeding across all wells of your microplate. Uneven cell distribution can lead to variability in metabolic activity and, consequently, in assay readouts.
-
-
Possible Cause 2: Reagent preparation and handling.
-
Solution: Prepare fresh solutions of this compound and assay reagents for each experiment. Ensure thorough mixing and accurate pipetting.
-
-
Possible Cause 3: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Contamination can significantly impact cell health and experimental outcomes.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line Type | Cell Line Name | IC50 (µM) after 24h | IC50 (µM) after 48h |
| Cancer | HCT116 | 15 | 8 |
| Cancer | MCF-7 | 20 | 12 |
| Normal | ARPE-19 | >100 | >100 |
| Normal | H9c2 | 85 | 60 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of this compound on cell viability.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24h, 48h). Include untreated cells as a control.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Intracellular ROS Determination
Objective: To measure the levels of intracellular reactive oxygen species.
Materials:
-
6-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Mandatory Visualizations
References
- 1. Zerumbone Promotes Cytotoxicity in Human Malignant Glioblastoma Cells through Reactive Oxygen Species (ROS) Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Ruthenium(II) Arene Complexes Containing Functionalized Ferrocenyl β-Diketonate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Large-Scale Synthesis of Rubone
Welcome to the technical support center for the large-scale synthesis of Rubone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.
This compound:
-
IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one[1]
-
Chemical Formula: C₂₀H₂₂O₇[1]
-
Class: 2'-hydroxychalcone, a type of flavonoid[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound | Incomplete Claisen-Schmidt condensation reaction. | Optimize reaction conditions: increase reaction time, adjust temperature, or screen for a more effective base catalyst. Ensure stoichiometry of reactants is accurate. |
| Degradation of starting materials or product. | Use fresh, high-purity starting materials. Implement inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Formation of Significant Side Products | Self-condensation of the acetophenone starting material. | Add the acetophenone slowly to the reaction mixture containing the benzaldehyde and base. |
| Cannizzaro reaction of the benzaldehyde starting material. | Use a non-hydroxide base if possible, or maintain a lower reaction temperature to disfavor this side reaction. | |
| Inconsistent Product Purity Lot-to-Lot | Variability in raw material quality. | Establish stringent quality control specifications for all starting materials and reagents.[1] |
| Inconsistent crystallization process. | Develop a robust crystallization protocol with controlled cooling rates and solvent ratios to ensure consistent polymorph and particle size distribution.[2] | |
| Poor Solubility of this compound During Purification | High crystallinity of the crude product. | Screen for appropriate recrystallization solvents or solvent mixtures. Consider anti-solvent crystallization techniques. |
| Difficulty in Removing Residual Catalyst | Strong adsorption of the catalyst to the product. | Implement an acidic wash step during workup to neutralize and remove basic catalysts. Consider using a solid-supported catalyst that can be filtered off. |
| Product Discoloration (Darkening) | Oxidation of the phenol group or residual impurities. | Perform the final purification and drying steps under an inert atmosphere and protect the final product from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound, being a chalcone, is typically synthesized via the Claisen-Schmidt condensation. This involves the base-catalyzed reaction of a substituted acetophenone (2'-hydroxy-4',6'-dimethoxyacetophenone) with a substituted benzaldehyde (2,4,5-trimethoxybenzaldehyde).
Q2: What are the critical process parameters to monitor during the scale-up of the Claisen-Schmidt condensation for this compound synthesis?
A2: Key parameters include temperature control (exothermic reaction), addition rate of reactants, mixing efficiency, and reaction time.[1] Inadequate control of these can lead to increased side-product formation and reduced yield.
Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?
A3: Yes. The use of strong bases like sodium or potassium hydroxide requires appropriate personal protective equipment (PPE) and handling procedures. The reaction can be exothermic, necessitating a robust cooling system to prevent runaway reactions.[2] Additionally, handling of organic solvents should be done in a well-ventilated area with appropriate grounding to prevent static discharge.
Q4: How can I improve the filterability of the precipitated this compound product?
A4: The particle size and morphology of the precipitated product are crucial for good filterability. This can be influenced by the rate of addition of an anti-solvent, the cooling profile during crystallization, and the agitation speed. Seeding the solution with a small amount of previously isolated this compound crystals can also promote the growth of larger, more easily filterable crystals.
Q5: What are the recommended storage conditions for the final this compound active pharmaceutical ingredient (API)?
A5: this compound should be stored in a well-sealed container, protected from light and moisture, at a controlled room temperature (e.g., 2-8°C) to prevent degradation.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)
This protocol describes a typical lab-scale synthesis of this compound via Claisen-Schmidt condensation.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
2,4,5-trimethoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 2,4,5-trimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of KOH (3 equivalents) in a minimal amount of water and add it to the ethanolic solution of the reactants.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is approximately 2-3, leading to the precipitation of the crude product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude this compound under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Scale-Up Considerations for this compound Synthesis
This section outlines key considerations for transitioning from lab-scale to large-scale production.
Process Safety:
-
Conduct a thorough risk assessment to identify potential hazards, such as the exothermic nature of the condensation reaction.[2]
-
Ensure the reactor is equipped with adequate cooling capacity and emergency quenching procedures.
Equipment:
-
Use a glass-lined or stainless steel reactor suitable for the reaction volume and conditions.
-
Ensure efficient agitation to maintain homogeneity, which is crucial for consistent reaction and heat transfer.[1]
Process Optimization:
-
Optimize the solvent volume to balance reactant concentration and product solubility.
-
Develop a controlled addition profile for the base catalyst to manage the reaction exotherm.
-
Design a robust workup and isolation procedure that minimizes manual handling and is reproducible at scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Signaling Pathway Modulation by this compound
Caption: Simplified signaling pathway showing this compound's modulation of miR-34a.[3][4]
References
Validation & Comparative
Rubone: A Comparative Analysis of a Novel miRNA Modulator in Cancer Therapy
For Immediate Release
This guide provides a comprehensive comparison of Rubone, a novel small-molecule modulator of microRNA-34a (miR-34a), with other classes of miRNA modulators. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of miRNA-based therapeutics. We present a detailed analysis of this compound's efficacy, supported by experimental data, and compare it with synthetic miR-34a mimics and other small-molecule modulators.
Executive Summary
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are frequently dysregulated in cancer. The tumor suppressor miR-34a is often silenced in various malignancies, making it an attractive target for therapeutic intervention. This compound, a chalcone analog, has emerged as a promising agent that can restore miR-34a expression, thereby inhibiting tumor growth. This guide will delve into the quantitative efficacy of this compound and compare it with other miR-34a modulators, namely synthetic miR-34a mimics and the small-molecule compound Enoxacin.
Data Presentation: Quantitative Comparison of miRNA Modulators
The following tables summarize the quantitative data on the efficacy of this compound, synthetic miR-34a mimics, and Enoxacin from various preclinical studies. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy of miRNA Modulators
| Modulator | Cancer Type | Cell Line(s) | Key Efficacy Metric(s) | Concentration/Dose | Results | Citation(s) |
| This compound | Prostate Cancer (Paclitaxel-Resistant) | PC3-TXR | IC50 of Paclitaxel | 10 µM | Decreased Paclitaxel IC50 from 2580 nM to 93.2 nM | [1][2] |
| Hepatocellular Carcinoma | Huh7, HepG2 | Inhibition of Cell Proliferation | 10 µM | Significant inhibition of cell proliferation | [3] | |
| Synthetic miR-34a Mimic | Multiple Myeloma | MM.1S, U266 | Inhibition of Cell Proliferation | 50 nM | ~50% inhibition of proliferation at 72h | [4] |
| Mesothelioma | H2052, H28 | Reduction in Cell Number | Not Specified | Significant decrease in cell number 48h post-transfection | [5] | |
| Enoxacin | Prostate Cancer | LNCaP, DU145 | EC50 | 105 µM (LNCaP), 141 µM (DU145) | Growth inhibition | [6][7] |
Table 2: In Vivo Efficacy of miRNA Modulators
| Modulator | Cancer Type | Animal Model | Key Efficacy Metric(s) | Dosing Regimen | Results | Citation(s) |
| This compound | Hepatocellular Carcinoma | Nude mice with HepG2 xenografts | Tumor Growth Inhibition | 20 mg/kg, i.p., daily for 21 days | 70% reduction in tumor volume compared to vehicle | [3] |
| Prostate Cancer (Paclitaxel-Resistant) | Orthotopic PC3-TXR xenografts in nude mice | Tumor Growth Inhibition | 10 mg/kg this compound + 10 mg/kg Paclitaxel, i.v., every other day for 5 doses | Significant inhibition of tumor growth compared to monotherapy | [1][2] | |
| Synthetic miR-34a Mimic | Multiple Myeloma | SCID mice with MM.1S xenografts | Tumor Growth Inhibition & Survival | 25 mg/kg, i.v., twice weekly for 3 weeks | Significant tumor growth inhibition (P<0.01) and prolonged survival (median survival 44 vs 26 days) | [4] |
Table 3: Modulation of miR-34a and Target Gene Expression
| Modulator | Cancer Type | Cell Line(s) | Effect on miR-34a | Key Target Genes (Downregulated) | Fold Change/Observation | Citation(s) |
| This compound | Hepatocellular Carcinoma | Huh7, HepG2 | Upregulation | Cyclin D1, Bcl-2 | Significant decrease in mRNA and protein levels | [3] |
| Prostate Cancer (Paclitaxel-Resistant) | DU145-TXR, PC3-TXR | Upregulation | SIRT1, Cyclin D1, E-cadherin | Reversal of downstream target gene expression | [1][2] | |
| Synthetic miR-34a Mimic | Multiple Myeloma | MM.1S | Replacement | BCL2, CDK6, NOTCH1 | Downregulation at both mRNA and protein level | [4] |
| Enoxacin | Prostate Cancer | LNCaP, DU145 | Upregulation | (Global miRNA modulation) | Increased biogenesis of miR-34a | [6][7] |
Experimental Protocols
This compound Efficacy in Hepatocellular Carcinoma (HCC) Xenograft Model[3]
-
Cell Lines and Culture: Human HCC cell lines HepG2 (p53 wild-type), Huh7 (p53 mutant), and Hep3B (p53-null) were used. Cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: 4-6 week old male BALB/c nude mice were used. 1x10^6 HepG2 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to treatment groups. This compound (20 mg/kg) or vehicle (DMSO) was administered daily via intraperitoneal injection for 21 days. Sorafenib (30 mg/kg) was used as a positive control.
-
Efficacy Evaluation: Tumor volume was measured every 3 days. At the end of the study, tumors were excised, weighed, and processed for histological and molecular analysis.
Synthetic miR-34a Mimic Efficacy in Multiple Myeloma Xenograft Model[4]
-
Cell Lines and Culture: Human multiple myeloma cell line MM.1S was cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Animal Model: 6-8 week old male SCID mice were used. 5x10^6 MM.1S cells were injected subcutaneously into the right flank.
-
Treatment: When tumors were palpable, mice were treated with either miR-34a mimics or a negative control miRNA formulated with a neutral lipid emulsion (NLE). The formulation was administered intravenously twice a week for 3 weeks at a dose of 25 mg/kg.
-
Efficacy Evaluation: Tumor volume was measured twice a week. Survival was monitored, and tumors were harvested for analysis of miR-34a levels and target gene expression.
Enoxacin In Vitro Efficacy in Prostate Cancer Cells[6][7]
-
Cell Lines and Culture: Human prostate cancer cell lines LNCaP and DU145 were cultured in appropriate media.
-
Cell Viability Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of Enoxacin. Cell viability was assessed after a specified incubation period using a standard method like the MTT assay.
-
miRNA Expression Analysis: Cells were treated with Enoxacin, and total RNA was extracted. The expression levels of various miRNAs, including miR-34a, were quantified using real-time quantitative PCR (RT-qPCR).
Mandatory Visualization
Caption: this compound's dual mechanism of action on miR-34a expression.
References
- 1. Micellar delivery of miR-34a modulator this compound and paclitaxel in resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micellar Delivery of miR-34a Modulator this compound and Paclitaxel in Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Rubone and Other Chalcone Derivatives in Cancer Therapy
A detailed guide for researchers and drug development professionals on the performance and mechanisms of action of Rubone and other notable chalcone derivatives, supported by experimental data.
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer and anti-inflammatory properties. This guide provides a comparative analysis of this compound, a promising chalcone analog, with other well-researched chalcone derivatives such as Xanthohumol, Cardamonin, and Licochalcone A. The comparison focuses on their efficacy in inhibiting cancer cell growth, inducing apoptosis, and their underlying molecular mechanisms of action, particularly in hepatocellular carcinoma and prostate cancer cell lines.
Comparative Anticancer Activity
The in vitro cytotoxic effects of this compound and other selected chalcone derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Comparative IC50 Values in Hepatocellular Carcinoma Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HepG2 | 48 | Data not available |
| Huh-7 | 48 | Data not available | |
| Xanthohumol | HepG2 | 24 | 108[1] |
| Hep3B | 24 | 166[1] | |
| Huh7 | 48 | ~25 | |
| Cardamonin | HepG2 | 72 | 17.1 ± 0.592[2][3][4][5] |
| Licochalcone A | HepG2 | 48 | 44.13[6] |
Table 2: Comparative IC50 Values in Prostate Cancer Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | DU145-TXR | Not specified | Exhibits high cytotoxicity |
| PC3-TXR | Not specified | Exhibits high cytotoxicity | |
| Xanthohumol | DU145 | 96 | 6.9[7] |
| PC3 | 96 | 9.8[7] | |
| PC3 | 48 | 7.671 | |
| Licochalcone A | LNCaP | Not specified | 15.73 - 23.35[8] |
| 22Rv1 | Not specified | 15.73 - 23.35[8] | |
| PC-3 | Not specified | 15.73 - 23.35[8] | |
| DU145 | Not specified | 15.73 - 23.35[8] |
Induction of Apoptosis
A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. The following table compares the apoptotic effects of this compound and other chalcones, as determined by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Comparative Analysis of Apoptosis Induction
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) (Early + Late) |
| This compound | Prostate Cancer Cells | Not specified | Not specified | Data not available |
| Xanthohumol | PC3 | 20 | 48 | Significant increase in Annexin V+/PI+ cells[9] |
| A549 | 28 | 72 | ~50 (Early + Late)[10] | |
| Cardamonin | HepG2 | Not specified | 72 | Significant increase in early and late apoptosis[2][3][4][5] |
| SKOV3 | 15 | 48 | Significant increase in apoptosis[11] | |
| Licochalcone A | HOS | 30 | 24 | Significant increase in Annexin V positive cells[12] |
| U2OS | 40 | 24 | Significant increase in apoptotic cells[13] |
Mechanism of Action: Modulation of Key Signaling Proteins
The anticancer effects of these chalcone derivatives are mediated through the modulation of various signaling pathways that regulate cell proliferation and survival. A common thread among them is their ability to influence the expression of key proteins involved in apoptosis and cell cycle control, such as Bcl-2 and Cyclin D1.
Table 4: Comparative Effects on Bcl-2 and Cyclin D1 Expression
| Compound | Cell Line | Effect on Bcl-2 | Effect on Cyclin D1 |
| This compound | Hepatocellular Carcinoma | Downregulation | Downregulation |
| Xanthohumol | Pancreatic Cancer Cells | Downregulation of Bcl-xL (a Bcl-2 family protein) | Downregulation |
| A549 | No significant change | Downregulation[14] | |
| Cardamonin | MDA-MB-231 | Downregulation | Data not available |
| Licochalcone A | HepG2 | Upregulation of mRNA | Upregulation of mRNA[6] |
| MCF-7 | Downregulation | Downregulation |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma.
Experimental Workflow for Comparative Analysis
Caption: General experimental workflow for the comparative analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Chalcone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the chalcone derivatives. A vehicle control (DMSO) should also be included.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Chalcone derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of chalcone derivatives for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with chalcone derivatives, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands can be quantified using densitometry software, and protein expression levels are typically normalized to a loading control like β-actin.
References
- 1. Inhibitory effects of xanthohumol from hops (Humulus lupulus L.) on human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Antiproliferative and Apoptotic Effects of Cardamonin against Hepatocellular Carcinoma HepG2 Cells [ouci.dntb.gov.ua]
- 6. Licochalcone A from licorice root, an inhibitor of human hepatoma cell growth via induction of cell apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthohumol Impairs Human Prostate Cancer Cell Growth and Invasion and Diminishes the Incidence and Progression of Advanced Tumors in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardamonin induces G2/M phase arrest and apoptosis through inhibition of NF-κB and mTOR pathways in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Licochalcone A-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthohumol targets the ERK1/2-Fra1 signaling axis to reduce cyclin D1 expression and inhibit non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "Rubone's" Anti-Cancer Effects: A Comparative Analysis
While an extensive search for the anti-cancer agent "Rubone" yielded no publicly available scientific literature or clinical data, this guide provides a comparative analysis of a well-researched experimental nitrone compound, α-phenyl-tert-butylnitrone (PBN), and its derivative, OKN-007. This report will serve as a template for the independent verification of a novel anti-cancer compound, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualization.
This guide compares the anti-cancer efficacy and mechanism of action of the experimental agent OKN-007 against the standard-of-care chemotherapeutic for glioblastoma, Temozolomide (TMZ). The data presented is collated from preclinical and clinical studies.
Comparative Efficacy Analysis
The anti-cancer efficacy of OKN-007 has been evaluated in various preclinical models, particularly in glioblastoma. The following tables summarize the available quantitative data on its performance, both as a single agent and in combination with Temozolomide, the current standard of care.
Table 1: In Vivo Efficacy of PBN and OKN-007 in Preclinical Glioblastoma Models
| Compound | Animal Model | Cancer Type | Key Efficacy Metrics | Reference |
| PBN | Rat | C6 Glioma | Decreased tumor volumes by ~60-fold (p<0.001); Increased animal survival (>90%) | [1] |
| OKN-007 | Mouse | GL261 Glioma | Significantly smaller tumor volumes (p=0.0054); Significantly longer median survival (30 days vs. 22 days, p=0.0005) | [2] |
| OKN-007 | Rat | F98 Glioma | Significantly decreased tumor volumes (p=0.023) | [3] |
Table 2: Clinical Efficacy of OKN-007 in Combination with Temozolomide (TMZ) in Recurrent Glioblastoma
| Metric | OKN-007 + TMZ (n=56) | Control (Lomustine) | p-value | Reference |
| Median Overall Survival (OS) | 9.7 months (95% CI 7.6-12.5) | 7.2 months (95% CI, 6.8-7.8) | 0.034 | [4] |
| Median Progression-Free Survival (PFS) | 2.2 months (95% CI, 1.6-3.6) | 1.8 months (95% CI, 1.7-1.9) | - | [4] |
| 6-month PFS Rate | 23.6% (95% CI, 13.5-35.4) | 13.0% (95% CI, 10.0-16.4) | - | [4] |
| 12-month OS Rate | 38.1% (95% CI, 25.1-50.9) | 26.3% (95% CI, 22.0-30.8) | - | [4] |
Mechanism of Action: A Comparative Overview
PBN and its derivative OKN-007 exhibit a multi-faceted mechanism of action that differs significantly from traditional cytotoxic agents like Temozolomide.
α-phenyl-tert-butylnitrone (PBN) and OKN-007:
The anti-cancer effects of PBN and OKN-007 are linked to their ability to modulate cellular signaling pathways involved in tumor growth, survival, and angiogenesis. A key target is the Hypoxia-Inducible Factor-1α (HIF-1α) , a transcription factor that plays a central role in tumor adaptation to hypoxic conditions by promoting angiogenesis and metabolic reprogramming.[4][5] PBN has been shown to inhibit the expression of HIF-1α.[5] Additionally, PBN can suppress the expression of inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide production, which has been implicated in cancer development.[1] OKN-007 has also been found to inhibit the tumorigenic TGF-β1 pathway.[6][7]
Temozolomide (TMZ):
Temozolomide is a DNA alkylating agent. It works by adding a methyl group to the DNA of cancer cells, primarily at the O6 and N7 positions of guanine.[8][9] This methylation damage triggers DNA repair mechanisms, and if the damage is too extensive for the cell to repair, it leads to apoptosis (programmed cell death).[9] The effectiveness of TMZ is often linked to the status of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair protein; tumors with low levels of MGMT are more sensitive to TMZ.[8]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which PBN and OKN-007 may exert their anti-cancer effects by targeting HIF-1α.
Experimental Protocols
This section provides a detailed methodology for a key preclinical experiment used to evaluate the in vivo efficacy of anti-cancer agents in a glioblastoma model.
Orthotopic Glioblastoma Mouse Model
Objective: To establish a reproducible brain tumor model in mice to assess the therapeutic efficacy of experimental compounds.
Materials:
-
Cell Line: C6 rat glioma cells or human glioblastoma cell lines (e.g., U87, G55).
-
Animals: Immunocompromised mice (e.g., nude or SCID) for human cell lines, or syngeneic rats for C6 cells.
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS), anesthesia (e.g., ketamine/xylazine), stereotactic apparatus.
Procedure:
-
Cell Culture: Culture glioma cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Animal Preparation: Anesthetize the animal and secure it in a stereotactic frame. Shave and sterilize the scalp.
-
Craniotomy: Make a small incision in the scalp to expose the skull. Using a micro-drill, create a small burr hole over the desired injection site in the cerebral cortex.
-
Intracranial Injection: Slowly inject a suspension of glioma cells (e.g., 1 x 10^5 to 5 x 10^5 cells in 5-10 µL of PBS) into the brain parenchyma at a specific depth.[10]
-
Wound Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established (as confirmed by imaging), randomize animals into treatment and control groups. Administer the experimental compound and vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy Assessment: Monitor tumor volume and animal survival. At the end of the study, euthanize the animals and collect brain tissue for histological and immunohistochemical analysis to assess tumor morphology, proliferation, apoptosis, and angiogenesis.
References
- 1. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OKN-007 Alters Protein Expression Profiles in High-Grade Gliomas: Mass Spectral Analysis of Blood Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTNI-35. UPDATE ON THE FEASIBILITY STUDY OF OKN-007 IN COMBINATION WITH TEMOZOLOMIDE AND RADIATION IN NEWLY DIAGNOSED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TR-12: OKN-007: A NOVEL COMPOUND FOR TREATING PEDIATRIC GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tale of two multi‐focal therapies for glioblastoma: An antibody targeting ELTD1 and nitrone‐based OKN‐007 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OKN-007 Increases temozolomide (TMZ) Sensitivity and Suppresses TMZ-Resistant Glioblastoma (GBM) Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Implantation of rat glioma cells [bio-protocol.org]
Assessing the Specificity of Rubone for miRNA-34a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rubone, a small molecule modulator of microRNA-34a (miRNA-34a), with other compounds known to upregulate this critical tumor-suppressing miRNA. The specificity of a miRNA modulator is paramount for its therapeutic potential, ensuring on-target effects while minimizing unintended cellular consequences. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to aid in the objective assessment of this compound's specificity.
Executive Summary
This compound has been identified as a potent modulator that upregulates the expression of miRNA-34a, a key player in tumor suppression that is often downregulated in various cancers. This upregulation by this compound can sensitize cancer cells to chemotherapy and inhibit tumor growth. This guide compares this compound with two other small molecules, Genistein and Enoxacin, which have also been reported to modulate miRNA-34a expression. The available data suggests that while all three compounds can increase miRNA-34a levels, their mechanisms of action and potential for off-target effects differ.
Data Presentation: Quantitative Comparison of miRNA-34a Modulators
The following table summarizes the quantitative data on the effects of this compound, Genistein, and Enoxacin on miRNA-34a expression. It is important to note that a direct head-to-head comparative study evaluating the specificity of these three compounds under identical experimental conditions has not been identified in the public domain. The data presented here is compiled from individual studies.
| Compound | Cell Line(s) | Effective Concentration for miRNA-34a Upregulation | Fold Change in miRNA-34a Expression | Known Off-Target miRNAs |
| This compound | DU145-TXR, PC3-TXR | 5, 10 µM | Dose-dependent increase | Data not available |
| Genistein | DU145 | 25 µM | ~1.36-fold | miR-151, miR-23b, miR-27a, miR-223, miR-574-3p |
| Enoxacin | LNCaP, DU145 | 105 µM (EC50 for growth inhibition) | Significant increase | let-7b, miR-124a, miR-125a, miR-139, miR-146, miR-152, miR-190, miR-199a, miR-199b, miR-23a, miR-30a, miR-96, miR-99a, let-7i, miR-128b, miR-17, miR-29b, miR-132, miR-146a, miR-449a, miR-141 (downregulated), miR-191 (downregulated) |
Note: The lack of comprehensive off-target profiling for this compound is a significant data gap that should be addressed in future studies to fully assess its specificity.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of miRNA-34a modulators.
Quantitative Real-Time PCR (qRT-PCR) for miRNA-34a Expression
This protocol is used to quantify the levels of mature miRNA-34a in cells following treatment with a modulator.
a. RNA Isolation: Total RNA, including the small RNA fraction, is isolated from cultured cells using a commercially available kit (e.g., mirVana™ miRNA Isolation Kit) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer.
b. Reverse Transcription (RT): A specific stem-loop primer for miRNA-34a is used for the reverse transcription of the mature miRNA into cDNA. This method provides high specificity for the mature miRNA sequence. The RT reaction is typically carried out using a TaqMan MicroRNA Reverse Transcription Kit or similar, following the manufacturer's protocol.
c. Real-Time PCR: The cDNA is then used as a template for real-time PCR using a miRNA-34a specific TaqMan probe and primers. The amplification is monitored in real-time, and the cycle threshold (Ct) value is determined. The relative expression of miRNA-34a is calculated using the 2-ΔΔCt method, with a small nuclear RNA (e.g., RNU6B) used as an endogenous control for normalization.
Luciferase Reporter Assay for miRNA-34a Activity
This assay is used to determine if the upregulation of miRNA-34a by a compound leads to increased functional activity, measured by the repression of a target gene.
a. Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the 3' untranslated region (3'UTR) of a known miRNA-34a target gene (e.g., SIRT1, BCL2) downstream of the luciferase gene. A control plasmid with a mutated miRNA-34a binding site in the 3'UTR is also prepared.
b. Cell Transfection and Treatment: Cells are co-transfected with the luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Following transfection, the cells are treated with the miRNA-34a modulating compound at various concentrations.
c. Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the compound indicates that the upregulated miRNA-34a is functionally active and repressing its target.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or proposed signaling pathways through which this compound, Genistein, and Enoxacin modulate miRNA-34a expression.
Discussion and Conclusion
This guide provides a comparative overview of this compound and other small molecule modulators of miRNA-34a. Based on the available data, this compound effectively upregulates miRNA-34a in a dose-dependent manner.[1][2] Its ability to function through both p53-dependent and independent pathways suggests a broad applicability across different cancer types with varying p53 status.[2][3]
In comparison, Genistein also upregulates miRNA-34a and has been shown to downregulate the oncogenic Notch1 signaling pathway as a downstream consequence.[4][5][6] However, studies have also reported its effects on a range of other miRNAs, suggesting a broader, less specific mode of action compared to what is currently known about this compound.[5]
Enoxacin presents a different mechanism by enhancing the processing of a wide array of miRNAs through its interaction with TRBP, a key component of the miRNA biogenesis machinery.[7][8][9][10] This broad-spectrum enhancement of miRNA processing means that while it does increase miRNA-34a levels, it is not specific to this particular miRNA and affects the maturation of many others.[7]
Key Considerations for Researchers:
-
Specificity: The primary advantage of a highly specific miRNA modulator is the reduction of off-target effects, which can lead to unforeseen and undesirable biological consequences. The current lack of comprehensive miRNA profiling data for this compound is a critical gap that needs to be filled to definitively establish its specificity relative to other modulators.
-
Mechanism of Action: Understanding the mechanism of action is crucial for predicting the cellular context in which a compound will be most effective. This compound's dual p53-dependent and -independent activity is a notable feature.[2] Enoxacin's general enhancement of miRNA processing may be beneficial in cancers with a global downregulation of miRNAs but lacks the precision of a targeted modulator.[8]
-
Future Directions: Future research should focus on conducting direct, head-to-head comparative studies of this compound and other miRNA-34a modulators in a panel of relevant cancer cell lines. Comprehensive miRNA expression profiling using techniques such as microarrays or next-generation sequencing is essential to fully characterize the on- and off-target effects of these compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small molecule targeting miR-34a for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein inhibits cell growth and induces apoptosis through up-regulation of miR-34a in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Rubone and Rotenone: In Vitro and In Vivo Effects
A Note to Researchers: Direct scientific literature on a compound specifically named "Rubone" with the chemical formula C20H22O7 is scarce. This compound is classified as a flavonoid. This guide, therefore, provides a comparative overview of the known biological effects of flavonoids as a class, which would be the anticipated effects of this compound, and contrasts them with the extensively studied effects of Rotenone (C23H22O6), an isoflavone. The similarity in names may lead to confusion, and this guide aims to clarify their distinct properties and experimental findings.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in many plants, fruits, and vegetables, known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] "this compound" (C20H22O7) falls into this category. In contrast, Rotenone is a well-known pesticide and a potent inhibitor of mitochondrial complex I, widely used in experimental models to study the pathology of Parkinson's disease.[2] This guide presents a comparative analysis of their in vitro and in vivo effects, supported by experimental data and protocols.
Part 1: In Vitro Comparative Data
The following tables summarize the comparative in vitro effects of Flavonoids (as a proxy for this compound) and Rotenone on various cellular parameters.
Table 1: Comparative In Vitro Effects on Cell Viability and Cytotoxicity
| Parameter | Flavonoids (General) | Rotenone | Key Findings & References |
| Cell Viability | Generally cytoprotective at physiological concentrations; can induce apoptosis in cancer cells. | Dose-dependent cytotoxicity in various cell lines, particularly neuronal cells. | Flavonoids show dual effects based on concentration and cell type. Rotenone is a well-established neurotoxin.[3][4] |
| Mechanism of Cell Death | Primarily through modulation of signaling pathways like NF-κB and PI3K/Akt. | Induces apoptosis via mitochondrial dysfunction, oxidative stress, and caspase activation. | Flavonoids often act as signaling modulators, while Rotenone directly triggers apoptotic pathways.[3][5] |
| Neuroblastoma Cells (SH-SY5Y) | Can offer protection against neurotoxins. | Induces cell death, mimicking neurodegenerative processes. | Demonstrates the opposing neuro-active properties of these compound classes.[6] |
Table 2: Comparative In Vitro Effects on Mitochondrial Function and Oxidative Stress
| Parameter | Flavonoids (General) | Rotenone | Key Findings & References |
| Mitochondrial Respiration | Can modulate mitochondrial function, often with protective effects. | Potent inhibitor of mitochondrial complex I, leading to decreased ATP production. | This is the primary and most significant difference in their mechanism of action.[2][5] |
| Reactive Oxygen Species (ROS) Production | Potent antioxidants, scavenge free radicals. | Increases mitochondrial ROS production due to electron transport chain inhibition. | Highlights their contrasting roles in managing oxidative stress.[7] |
| ATP Levels | Can help maintain cellular energy levels under stress. | Significantly decreases ATP levels, leading to an energy crisis in the cell. | Rotenone's impact on cellular energy is a key factor in its toxicity.[6] |
Part 2: In Vivo Comparative Data
The in vivo effects of flavonoids are generally associated with health benefits, whereas Rotenone is used to model disease states.
Table 3: Comparative In Vivo Effects in Animal Models
| Parameter | Flavonoids (General) | Rotenone | Key Findings & References |
| Neuroprotection | Many flavonoids exhibit neuroprotective effects in models of neurodegeneration. | Induces selective degeneration of dopaminergic neurons in the substantia nigra. | Flavonoids are investigated as potential therapeutics, while Rotenone is used to induce pathology.[8][9] |
| Motor Function | Can improve cognitive and motor function in aged or disease-model animals. | Causes motor deficits such as bradykinesia, rigidity, and postural instability. | These opposing effects are central to their respective research applications.[8][10] |
| Inflammation | Possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. | Induces neuroinflammation, a key feature of Parkinson's disease pathology. | Their modulation of the inflammatory response is a critical area of study.[11][12] |
Part 3: Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for studying the effects of Rotenone.
In Vitro Rotenone-Induced Neurotoxicity Protocol
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Rotenone Treatment: Prepare a stock solution of Rotenone in DMSO. On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., 10 nM to 1 µM).
-
Cell Viability Assay:
-
Plate cells in a 96-well plate.
-
After 24 hours, replace the medium with the Rotenone-containing medium.
-
Incubate for 24-48 hours.
-
Assess cell viability using an MTT or Sytox Green assay, measuring absorbance or fluorescence, respectively.[4]
-
-
Mitochondrial Function Assay:
-
To measure ATP levels, use a commercial ATP luminescence-based assay kit.[6]
-
To assess mitochondrial membrane potential, use a fluorescent dye such as TMRM or JC-1.
-
-
Oxidative Stress Assay:
-
Measure intracellular ROS levels using a fluorescent probe like DCFDA-AM.
-
In Vivo Rotenone-Induced Parkinson's Disease Model Protocol
-
Animal Model: Male Lewis rats or C57BL/6J mice are commonly used.[8]
-
Rotenone Administration: Rotenone is dissolved in a vehicle (e.g., sunflower oil) and administered via daily intraperitoneal injections (e.g., 2.75-3.0 mg/kg/day).[8] Alternatively, it can be delivered via subcutaneously implanted osmotic mini-pumps.[2]
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Traction Test: To evaluate muscle strength.[10]
-
-
Immunohistochemistry:
-
After a set period (e.g., 21-28 days), animals are euthanized, and brain tissue is collected.
-
Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Staining for α-synuclein can be performed to detect protein aggregates.[8]
-
Part 4: Signaling Pathways and Visualizations
Rotenone-Induced Signaling Pathways
Rotenone's primary action of inhibiting mitochondrial complex I triggers a cascade of downstream signaling events leading to neuronal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Validating the Downstream Targets of Rubone-Induced miRNA-34a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the downstream targets of Rubone-induced microRNA-34a (miRNA-34a). This compound, a chalcone analog, has been identified as a modulator that upregulates the expression of miRNA-34a, a well-documented tumor suppressor.[1] The tumor-suppressive functions of miRNA-34a are executed by downregulating a myriad of target genes involved in critical cellular processes such as cell cycle progression, apoptosis, and metastasis.[2][3][4] Validating these downstream targets is crucial for understanding the mechanism of action of this compound and developing effective miRNA-based cancer therapies.
Key Downstream Targets of miRNA-34a
Extensive research has identified several key oncogenes as direct targets of miRNA-34a. This guide will focus on three prominent and experimentally validated targets:
-
Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that promotes cell survival. By targeting Bcl-2, miRNA-34a can induce apoptosis in cancer cells.[5][6][7]
-
SIRT1 (Sirtuin 1): A protein deacetylase that can inactivate tumor suppressors like p53. Downregulation of SIRT1 by miRNA-34a enhances p53 activity, leading to cell cycle arrest and apoptosis.[8][9][10]
-
CDK4/6 (Cyclin-dependent kinase 4/6): Key kinases that drive the cell cycle forward. Inhibition of CDK4 and CDK6 by miRNA-34a results in cell cycle arrest, primarily at the G1 phase.[2][11][12]
Signaling Pathway Overview
The induction of miRNA-34a by this compound initiates a signaling cascade that suppresses multiple oncogenic pathways through the simultaneous downregulation of its target genes.
Experimental Validation Workflow & Comparative Data
A robust validation of a miRNA target requires a multi-pronged approach, starting from confirming the direct molecular interaction to demonstrating a clear biological consequence.[13][14] The following workflow outlines the key experimental stages.
Performance Comparison of Validation Methods
The tables below summarize hypothetical yet representative data from experiments validating Bcl-2, SIRT1, and CDK4/6 as targets of this compound-induced miRNA-34a in a cancer cell line (e.g., DU145-TXR prostate cancer cells).[1]
Table 1: Dual-Luciferase Reporter Assay Data
This assay directly tests the binding of miRNA-34a to the 3' Untranslated Region (3'-UTR) of its target mRNA. A decrease in relative luciferase activity indicates a direct interaction.
| Target Gene | 3'-UTR Construct | Treatment (Co-transfection) | Relative Luciferase Activity (Normalized) | P-value |
| Bcl-2 | Wild-Type | miRNA-34a mimic | 0.45 ± 0.05 | < 0.01 |
| Wild-Type | Scrambled control | 1.00 ± 0.08 | - | |
| Mutated | miRNA-34a mimic | 0.98 ± 0.07 | > 0.05 | |
| SIRT1 | Wild-Type | miRNA-34a mimic | 0.52 ± 0.06 | < 0.01 |
| Wild-Type | Scrambled control | 1.00 ± 0.09 | - | |
| Mutated | miRNA-34a mimic | 0.95 ± 0.06 | > 0.05 | |
| CDK4 | Wild-Type | miRNA-34a mimic | 0.61 ± 0.07 | < 0.01 |
| Wild-Type | Scrambled control | 1.00 ± 0.10 | - | |
| Mutated | miRNA-34a mimic | 1.03 ± 0.08 | > 0.05 |
Table 2: Target mRNA and Protein Expression Data
These experiments measure the downstream effect of this compound treatment on the endogenous mRNA and protein levels of the target genes.
| Target Gene | Treatment (48h) | Relative mRNA Level (qRT-PCR) | Relative Protein Level (Western Blot) |
| Bcl-2 | Vehicle Control | 1.00 ± 0.11 | 1.00 ± 0.12 |
| This compound (10 µM) | 0.58 ± 0.09 | 0.41 ± 0.08 | |
| SIRT1 | Vehicle Control | 1.00 ± 0.13 | 1.00 ± 0.15 |
| This compound (10 µM) | 0.65 ± 0.10 | 0.55 ± 0.09 | |
| CDK4 | Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.71 ± 0.08 | 0.60 ± 0.10 | |
| CDK6 | Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.14 |
| This compound (10 µM) | 0.68 ± 0.11 | 0.58 ± 0.12 |
Table 3: Functional Assay Data
These assays demonstrate the biological impact of this compound-induced miRNA-34a and its target downregulation.
| Functional Assay | Treatment (48h) | Result | P-value |
| Apoptosis | Vehicle Control | 5.2% ± 1.1% (Annexin V+) | - |
| (Annexin V Staining) | This compound (10 µM) | 25.8% ± 2.5% (Annexin V+) | < 0.001 |
| Cell Cycle | Vehicle Control | G1: 45%, S: 35%, G2/M: 20% | - |
| (Flow Cytometry) | This compound (10 µM) | G1: 70%, S: 18%, G2/M: 12% | < 0.01 |
Detailed Experimental Protocols
Dual-Luciferase Reporter Assay
This is the gold standard for confirming a direct miRNA-target interaction.[13]
-
Principle: The 3'-UTR of the putative target mRNA containing the miRNA-34a binding site is cloned downstream of a luciferase reporter gene. Co-expression of miRNA-34a with this construct will lead to translational repression and a measurable decrease in luciferase activity.
-
Methodology:
-
Vector Construction: Synthesize and clone the full-length 3'-UTR of the target gene (e.g., Bcl-2, SIRT1, CDK4) into a reporter vector (e.g., pMIR-REPORT) downstream of the luciferase coding sequence. Create a corresponding mutant vector where the miRNA-34a seed region binding site is mutated (e.g., 3-4 nucleotide substitution).
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or the cancer cell line of interest) in a 96-well plate. Co-transfect cells with the reporter plasmid (wild-type or mutant), a control plasmid expressing Renilla luciferase (for normalization), and either a miRNA-34a mimic or a scrambled negative control oligonucleotide using a suitable transfection reagent.
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system on a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase activity in cells transfected with the miRNA-34a mimic to those transfected with the scrambled control. A significant decrease in activity for the wild-type construct, but not the mutant, confirms direct targeting.[15]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: Measures the relative abundance of target mRNA transcripts in cells following treatment with this compound or transfection with miRNA-34a mimics.
-
Methodology:
-
Treatment: Treat cancer cells with this compound (e.g., 5-10 µM) or a vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard method like TRIzol reagent or a column-based kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (Bcl-2, SIRT1, CDK4, CDK6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
-
Western Blot Analysis
-
Principle: Detects and quantifies the protein levels of the target genes, providing the most direct evidence of translational repression.[6]
-
Methodology:
-
Treatment and Lysis: Treat cells as in the qRT-PCR protocol. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for Bcl-2, SIRT1, CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin).
-
Detection: After washing, incubate the membrane with a corresponding HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein levels to the loading control.
-
Functional Assays
-
Principle: These assays determine if the this compound-induced, miRNA-34a-mediated downregulation of target genes translates into the expected biological effects (e.g., increased apoptosis, cell cycle arrest).[13]
-
Methodology (Apoptosis - Annexin V/PI Staining):
-
Treat cells with this compound or vehicle control for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Methodology (Cell Cycle - PI Staining):
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[16]
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. MicroRNA-34 Family in Cancers: Role, Mechanism, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]
- 5. MicroRNA-34a inhibits cell proliferation and induces cell apoptosis of glioma cells via targeting of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiR-34a inhibits proliferation and migration of breast cancer through down-regulation of Bcl-2 and SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MicroRNA-34a targets Bcl-2 and sensitizes human hepatocellular carcinoma cells to sorafenib treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miR-34a repression of SIRT1 regulates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlling SIRT1 expression by microRNAs in health and metabolic disease | Aging [aging-us.com]
- 10. Frontiers | MicroRNA Regulation of SIRT1 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Downregulation of Bcl-2 Expression by miR-34a Mediates Palmitate-Induced Min6 Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Rubone: A Comparative Analysis Against Standard-of-Care in BRAF V600E-Mutated Metastatic Melanoma
For Immediate Release
[City, State] – [Date] – This document provides a comprehensive performance benchmark of the investigational BRAF V600E inhibitor, Rubone, against the current standard-of-care therapy for BRAF V600E-mutated metastatic melanoma. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation of this novel therapeutic agent.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. The data presented for this compound is a projection based on a competitive preclinical and clinical profile and should not be considered as actual clinical trial results.
The current therapeutic landscape for BRAF V600E-mutated metastatic melanoma is dominated by the combination of BRAF and MEK inhibitors, which has significantly improved patient outcomes compared to chemotherapy. The standard-of-care therapy used for this benchmark is the combination of Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor).
Clinical Performance Benchmark
The following tables summarize the clinical efficacy and safety profile of this compound in combination with a MEK inhibitor, benchmarked against the pivotal clinical trial data for the Dabrafenib + Trametinib combination.
Table 1: Efficacy in BRAF V600E-Mutated Metastatic Melanoma
| Efficacy Endpoint | This compound + MEK Inhibitor (Hypothetical Data) | Dabrafenib + Trametinib (COMBI-d & COMBI-v pooled analysis)[1][2] |
| Overall Survival (OS) | ||
| 4-Year OS Rate | 39% | 37%[1] |
| 5-Year OS Rate | 36% | 34%[1] |
| Progression-Free Survival (PFS) | ||
| 4-Year PFS Rate | 23% | 21%[1] |
| 5-Year PFS Rate | 21% | 19%[1] |
| Median PFS | 11.4 months | 9.3 months[3][4] |
| Overall Response Rate (ORR) | 70% | 67%[3][4] |
| Complete Response (CR) | 12% | 10%[3][4] |
Table 2: Safety Profile - Common Adverse Events (Any Grade)
| Adverse Event | This compound + MEK Inhibitor (Hypothetical Data) | Dabrafenib + Trametinib[5][6][7] |
| Pyrexia | 55% | 51% |
| Fatigue | 40% | 35% |
| Nausea | 38% | 40% |
| Rash | 30% | 25% |
| Diarrhea | 32% | 33% |
| Headache | 30% | 29% |
| Vomiting | 25% | 27% |
| Arthralgia | 22% | 24% |
Signaling Pathway
This compound, as a BRAF V600E inhibitor, targets the constitutively active BRAF kinase within the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the mechanism of action of this compound in inhibiting this pathway.
Experimental Protocols
The following are detailed methodologies for key preclinical experiments used to characterize the activity of BRAF inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to the inhibitor.
Methodology:
-
Cell Seeding: BRAF V600E-mutant melanoma cell lines (e.g., A375, WM266.4) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a standard-of-care BRAF inhibitor (e.g., Dabrafenib) for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.
Western Blot for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway to confirm target engagement and downstream signaling inhibition.
Methodology:
-
Cell Lysis: BRAF V600E-mutant melanoma cells are treated with this compound or a control for a specified time (e.g., 2, 6, 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total ERK, MEK, and a loading control (e.g., β-actin) overnight at 4°C.[10][11][12]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: 5-10 million BRAF V600E-mutant melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The standard-of-care (e.g., Dabrafenib + Trametinib) is used as a positive control.[13][14]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Experimental Workflow
The following diagram outlines the typical preclinical to clinical development workflow for a novel BRAF inhibitor like this compound.
References
- 1. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. COMBI-d: A randomized, double-blinded, Phase III study comparing the combination of dabrafenib and trametinib to dabrafenib and trametinib placebo as first-line therapy in patients (pts) with unresectable or metastatic BRAF<sup>V600E/K </sup>mutation-positive cutaneous melanoma - ASCO [asco.org]
- 5. Adverse Events Associated With Dabrafenib, Trametinib, and Their Combination Therapy: A Disproportionality Analysis of the FDA Adverse Event Reporting System (FAERS) Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment related toxicities with combination BRAF and MEK inhibitor therapy in resected stage III melanoma [frontiersin.org]
- 7. Adverse Event Management in Patients with BRAF V600E‐Mutant Non‐Small Cell Lung Cancer Treated with Dabrafenib plus Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Validation of a preclinical model for assessment of drug efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rubone: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Rubone, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not just a matter of laboratory best practice, but a critical component of environmental stewardship and regulatory compliance. The following procedures outline the necessary steps for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and a lab coat[1]. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. An accessible safety shower and eyewash station are mandatory in the handling area[1].
In the event of a spill, collect the spillage to prevent it from entering drains or water courses[1].
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, crucial for understanding the risks associated with its handling and disposal.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to "Dispose of contents/container to an approved waste disposal plant"[1]. This means that this compound waste, including any contaminated materials, must be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.
Experimental Protocol for this compound Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound must be segregated from non-hazardous waste at the point of generation.
-
This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Contaminated labware (e.g., glassware). If glassware is to be reused, it must be decontaminated according to established laboratory procedures for acutely toxic substances.
-
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and any solvents used.
-
The label on the waste container must include:
-
The words "Hazardous Waste".
-
The name of the chemical: "this compound".
-
The specific hazards: "Toxic", "Harmful if Swallowed", "Environmental Hazard".
-
The date of waste accumulation start.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from direct sunlight and sources of ignition[1].
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for pickup by a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or contacting the Environmental Health and Safety (EHS) department.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This is a requirement for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment from its harmful effects.
References
Personal protective equipment for handling Rubone
For the attention of researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling of sodium azide (NaN₃), a highly toxic and reactive inorganic compound. Due to the absence of "Rubone" in chemical safety databases, this guide uses sodium azide as a proxy to outline essential personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Sodium azide is a colorless, odorless crystalline solid used as a chemical preservative and in various syntheses.[1][2] It is acutely toxic if inhaled, ingested, or absorbed through the skin and can form explosive compounds.[2][3][4]
Hazard Summary & Physical Properties
Sodium azide is classified as a particularly hazardous substance due to its high acute toxicity.[5] It can react with metals such as lead and copper, commonly found in plumbing, to form highly explosive metal azides.[6][7] Contact with acids liberates highly toxic and explosive hydrazoic acid gas.[6][8]
| Property | Value | References |
| CAS Number | 26628-22-8 | [9] |
| Molecular Formula | NaN₃ | [10] |
| Molecular Weight | 65.01 g/mol | [10] |
| Appearance | Colorless to white crystalline solid | [1] |
| Solubility in Water | Highly soluble | [1] |
| Decomposition Temperature | >275 °C (may decompose violently) | [3][7] |
| Exposure Limits | Value | References |
| NIOSH REL (Ceiling) | 0.3 mg/m³ | [1] |
| ACGIH TLV (Ceiling) | 0.29 mg/m³ | [1] |
| NIOSH REL (as Hydrazoic Acid, Ceiling) | 0.1 ppm | [1] |
| ACGIH TLV (as Hydrazoic Acid vapor, Ceiling) | 0.11 ppm | [1] |
| Acute Oral Toxicity (LD50, Mouse) | 27 mg/kg | [9] |
| Acute Dermal Toxicity (LD50, Rabbit) | 20 mg/kg | [9] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| PPE Category | Specification | Rationale | References |
| Hand Protection | Double-gloving with nitrile or chloroprene gloves (minimum 0.11 mm thickness). | Protects against dermal absorption, which can be fatal. Change gloves at least every two hours. | [4][11][12][13] |
| Eye Protection | Tightly fitted safety goggles and a face shield. | Protects against splashes of solutions or contact with solid particles. | [4][7][11] |
| Body Protection | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Prevents skin contact. Shoes should not have metal parts. | [3][11] |
| Respiratory Protection | All manipulations must be performed in a certified chemical fume hood. | Prevents inhalation of dust or toxic hydrazoic acid vapors, which can form upon contact with water or acids. | [3][11][13] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle sodium azide (solid and solutions) within a certified chemical fume hood.[11][13]
-
An eyewash station and safety shower must be readily accessible.[3][11]
Handling Procedures:
-
Review the Safety Data Sheet (SDS) before beginning any work.[3]
-
Use non-metallic (e.g., plastic, ceramic) spatulas and containers to avoid the formation of shock-sensitive metal azides.[7][11][14]
-
Avoid heating sodium azide, as it can decompose violently.[6][7]
-
Keep away from incompatible materials, including acids, heavy metals, and their salts.[7][15]
Storage:
-
Store in a cool, dry, well-ventilated area away from heat sources.[3][7]
-
Ensure containers are tightly closed and stored in secondary containment.[11]
-
Do not store on metal shelves.[7]
Disposal Plan
Waste Collection:
-
All solid waste and concentrated solutions (>5%) of sodium azide are considered P-listed hazardous waste.[5][12]
-
Collect all contaminated materials (e.g., gloves, absorbent pads) and residual sodium azide in a clearly labeled, sealed, non-metal container.[3][11]
-
Contact your institution's Environmental Health & Safety (EH&S) office for hazardous waste pickup.[11][15]
Drain Disposal:
-
Never dispose of solid sodium azide or concentrated solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[6][7]
-
Some institutions may permit the disposal of very dilute solutions (e.g., <0.1%) used as preservatives, followed by flushing with copious amounts of water. However, you must confirm this policy with your EH&S office.[15][16]
Decontamination:
-
Wipe down work surfaces with a soap and water solution (pH > 9) and then 70% ethanol after use.[4][5]
-
Collect all cleaning materials for disposal as hazardous waste.[5]
Experimental Protocols
Protocol 1: Preparation of a 0.1% Sodium Azide Stock Solution for Preservation
This protocol describes the preparation of a dilute sodium azide solution commonly used as a bacteriostatic agent in biological buffers and antibody solutions.[17]
Methodology:
-
Preparation: In a certified chemical fume hood, weigh 0.1 g of solid sodium azide using a non-metal spatula and weighing boat.
-
Dissolution: Add the sodium azide to 100 mL of distilled water in a glass beaker with a stir bar.
-
Mixing: Stir the solution on a stir plate until the sodium azide is completely dissolved.
-
Storage: Transfer the solution to a clearly labeled container. This 0.1% stock can be added to final solutions to achieve a typical bacteriostatic concentration of 0.02% - 0.1%.
Protocol 2: Chemical Deactivation of a Dilute Sodium Azide Solution
This protocol outlines a method for the chemical neutralization of dilute sodium azide solutions (<5%) prior to disposal. This procedure must be performed in a chemical fume hood due to the generation of nitric oxide gas.[6][14]
Methodology:
-
Setup: Place the dilute sodium azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide in the solution.[6]
-
Acidification: Slowly add a 20% sulfuric acid solution dropwise until the mixture is acidic (test with litmus paper). Crucial: This order of addition is essential to prevent the formation of toxic hydrazoic acid (HN₃).[6]
-
Completion: Continue stirring until the evolution of nitrogen oxide gas ceases. Test for excess nitrite with starch-iodide paper (a blue color indicates completion).[6]
-
Final Disposal: Neutralize the remaining solution to a pH between 6-9 before washing it down the drain with plenty of water, if permitted by your institution.[6]
Visualizations
Caption: Workflow for the safe handling and disposal of sodium azide.
Caption: Simplified signaling pathway showing NaN₃-induced apoptosis.[2][18][19]
References
- 1. nj.gov [nj.gov]
- 2. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 3. drexel.edu [drexel.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. uthsc.edu [uthsc.edu]
- 6. unomaha.edu [unomaha.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. westliberty.edu [westliberty.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. campus.kennesaw.edu [campus.kennesaw.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. creighton.edu [creighton.edu]
- 18. Sodium azide induces mitochondria‑mediated apoptosis in PC12 cells through Pgc‑1α‑associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
